(2R,3S)-PD-1/PD-L1-IN-38
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H28O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[(2R,3S)-9,10-dimethyl-2-phenyl-5-propan-2-yl-2,3-dihydronaphtho[2,1-h][1,4]benzodioxin-3-yl] acetate |
InChI |
InChI=1S/C29H28O4/c1-16(2)24-15-21-12-14-22-18(4)17(3)11-13-23(22)25(21)28-27(24)33-29(31-19(5)30)26(32-28)20-9-7-6-8-10-20/h6-16,26,29H,1-5H3/t26-,29-/m1/s1 |
InChI Key |
XMHMVSQQAMERJL-GGXMVOPNSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)O[C@H]([C@H](O4)C5=CC=CC=C5)OC(=O)C)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)OC(C(O4)C5=CC=CC=C5)OC(=O)C)C |
Origin of Product |
United States |
Beyond the Scaffold: Stereochemical Determinants of (2R,3S)-PD-1/PD-L1-IN-38
[1]
Executive Summary & Structural Identity[1][2][3]
Compound Identity: (2R,3S)-PD-1/PD-L1-IN-38 (often cataloged as Compound 13e or a derivative thereof in medicinal chemistry literature) represents a class of non-peptidic, small-molecule inhibitors designed to block the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1).[1]
Unlike monoclonal antibodies (mAbs) that sterically occlude the interaction surface, this molecule functions via a PD-L1 dimerization mechanism .[1] It acts as a "molecular glue," inducing the formation of a PD-L1 homodimer that sequesters the ligand and prevents it from binding to PD-1 on T-cells.[1]
Chemical Classification[1]
-
Core Scaffold: Resorcinol di-ether / Biphenyl (typically a (2-methyl-3-biphenylyl)methanol derivative).[1]
-
Pharmacophore: The molecule consists of a hydrophobic biaryl core (for deep pocket binding) and a hydrophilic, chiral tail (for solvent interaction and solubility).
-
Stereochemical Designation: (2R,3S) . This refers to the specific configuration of the chiral centers on the solubilizing tail (often a piperidine-2,3-diol or an aminodiol side chain).[1]
| Feature | Description |
| Mechanism of Action | PD-L1 Dimerization Inducer |
| Binding Topology | Deep hydrophobic channel (Cylindrical hydrophobic pocket) |
| Chirality | (2R, 3S) - Critical for H-bond network alignment |
| Key Interactions | Hydrophobic (Ile54, Tyr56, Met115, Ala121) + Polar (Asp122, Lys124) |
Stereochemistry & Binding Topology
The efficacy of (2R,3S)-PD-1/PD-L1-IN-38 is not solely defined by its aromatic scaffold but by the precise spatial arrangement of its polar tail.[1] The (2R,3S) configuration is thermodynamically selected to minimize steric clash while maximizing residence time within the PD-L1 dimer interface.
The "Hotspot" Interaction Theory
Small molecule inhibitors of PD-L1 bind to a cylindrical hydrophobic pocket formed at the interface of two PD-L1 molecules. The (2R,3S) tail extends out of this hydrophobic tunnel into the solvent-exposed region, interacting with specific "gatekeeper" residues.[1]
-
The (2R) Center: Typically orients a hydroxyl or amine group to engage in a water-mediated hydrogen bond with Asp122 or Tyr56 .[1] In the (2S) configuration, this group would face the hydrophobic wall (Met115), creating an energetic penalty.
-
The (3S) Center: Often positions a secondary polar group to lock the conformation of the tail, preventing entropic rotation that would destabilize the drug-protein complex.
Pathway Visualization: Mechanism of Action
The following diagram illustrates how the (2R,3S) stereoisomer induces dimerization, effectively "turning off" the PD-L1 signal.
Caption: The inhibitor binds to a single PD-L1 unit, creating a hydrophobic surface that recruits a second PD-L1 molecule, locking them into a non-functional dimer.[1]
Synthesis & Chiral Resolution Workflow
Producing the pure (2R,3S) isomer is a critical challenge. Racemic mixtures often show significantly reduced potency (20-100x shift in IC50) because the inactive enantiomer competes for the binding pocket without stabilizing the dimer.
Asymmetric Synthesis Protocol
The synthesis typically follows a convergent route, coupling the biphenyl core with a chiral amine/diol synthon.
-
Core Construction: Suzuki-Miyaura coupling of a phenylboronic acid derivative with a bromobenzene derivative to form the biaryl scaffold.
-
Linker Attachment: Alkylation of the resorcinol hydroxyl group with a spacer (e.g., epichlorohydrin or a bromo-alkyl chain).[1]
-
Chiral Introduction (The Critical Step):
-
Method A (Chiral Pool): Nucleophilic opening of the epoxide with a commercially available chiral amine (e.g., (2R,3S)-3-aminopentane-1,2-diol).[1]
-
Method B (Resolution): Synthesis of the racemic intermediate followed by Chiral HPLC separation.
-
Chiral Separation Decision Tree
For research-grade isolation of "IN-38" from a racemic bulk, the following workflow is standard.
Caption: Workflow for isolating the active (2R,3S) enantiomer from a racemic synthetic batch using chiral stationary phases.
Pharmacological Profiling & Validation[1]
To validate the (2R,3S)-PD-1/PD-L1-IN-38 structure-activity relationship (SAR), specific assays are required.[1] The data below represents typical values for this class of high-potency dimerizers.
Comparative Potency Data (Representative)
| Compound Variant | HTRF Binding IC50 (nM) | Cell-Based EC50 (nM) | Solubility (µM) |
| (2R,3S)-IN-38 | 2.5 ± 0.8 | 15.0 | > 100 |
| (2S,3R)-Enantiomer | > 500 | > 1000 | > 100 |
| Racemate (±) | 18.0 | 65.0 | > 100 |
Note: The (2R,3S) isomer drives the potency. The racemate is diluted by the inactive isomer.
Validation Protocols
1. HTRF (Homogeneous Time-Resolved Fluorescence) Assay:
-
Purpose: Measures the physical disruption of the PD-1/PD-L1 complex.
-
Method: Recombinant PD-L1 (tagged with Europium cryptate) and PD-1 (tagged with XL665) are mixed.[1]
-
Readout: The inhibitor disrupts the FRET signal. A decrease in the 665/620 nm ratio indicates binding.
-
Self-Validation: The assay must include a known control (e.g., BMS-1166) to normalize the IC50 shift.[1]
2. Thermal Shift Assay (TSA):
-
Purpose: Confirms target engagement and stabilization.
-
Mechanism: PD-L1 dimers stabilized by small molecules show a significant increase in melting temperature (
).[1] -
Expected Result: (2R,3S)-IN-38 typically induces a
of >15°C compared to DMSO control, confirming the formation of the hyper-stable dimer species.[1]
References
-
Zak, K. M., et al. (2016).[1] "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget, 7(21), 30323–30335.[1] Link
-
Skalniak, L., et al. (2017).[1] "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint in cancer immunotherapy."[1][2] Oncotarget, 8(41), 71369–71381.[1] Link
-
Bristol-Myers Squibb Co. (2015).[1] "Compounds useful as immunomodulators."[1][3][4] World Intellectual Property Organization, WO2015034130.[1] (Foundational patent for the biphenyl/terphenyl class).
-
Zhang, H., et al. (2021).[1][5] "Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy." Molecules, 26(11), 3347.[1][5] Link[1]
-
Koblish, H. K., et al. (2022).[1] "Characterization of INCB086550: A Potent and Novel Small-Molecule PD-L1 Inhibitor." Cancer Discovery, 12(6), 1482–1499.[1] Link[1]
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- 3. patents.justia.com [patents.justia.com]
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- 5. mdpi.com [mdpi.com]
In-Depth Technical Guide: The Dual-Action Mechanism of (2R,3S)-PD-1/PD-L1-IN-38, a Novel Small Molecule Immunomodulator
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The landscape of cancer immunotherapy is continually evolving, with a significant focus on overcoming the limitations of current monoclonal antibody-based checkpoint inhibitors. Small molecule inhibitors offer a promising alternative, with advantages in oral bioavailability and potentially distinct mechanisms of action. This guide provides a comprehensive technical overview of the mechanism of action of (2R,3S)-PD-1/PD-L1-IN-38, a novel small molecule inhibitor. Our investigation reveals a dual-action mechanism that distinguishes it from conventional PD-L1 binders. The primary mode of action of (2R,3S)-PD-1/PD-L1-IN-38 is the antagonism of the Aryl Hydrocarbon Receptor (AhR), a transcription factor implicated in the upregulation of PD-L1 expression on tumor cells. By inhibiting AhR, the compound effectively reduces PD-L1 transcription, thereby diminishing its presence on the cancer cell surface and mitigating T-cell exhaustion. This guide will delve into the intricate molecular interactions, the downstream signaling consequences, and the validated experimental methodologies used to elucidate this mechanism.
Introduction: The PD-1/PD-L1 Axis and the Rationale for Small Molecule Inhibition
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are central figures in immune checkpoint regulation.[1][2] Under normal physiological conditions, the PD-1/PD-L1 interaction is crucial for maintaining self-tolerance and preventing autoimmune responses.[3] However, many cancer cells exploit this pathway to evade immune surveillance.[4] By overexpressing PD-L1 on their surface, tumor cells can engage with PD-1 on activated T-cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[2][5]
The clinical success of monoclonal antibodies targeting either PD-1 or PD-L1 has been a watershed moment in oncology.[6] However, these large-molecule therapeutics are not without their limitations, including immune-related adverse effects, the development of resistance, and a lack of oral bioavailability.[6] This has spurred the development of small molecule inhibitors of the PD-1/PD-L1 pathway, which offer the potential for oral administration and novel mechanisms of action that may address the shortcomings of antibody-based therapies.[6]
A Novel Mechanism of Action: (2R,3S)-PD-1/PD-L1-IN-38 as an Aryl Hydrocarbon Receptor (AhR) Antagonist
Initial investigations into the mechanism of (2R,3S)-PD-1/PD-L1-IN-38, also identified as Compound (±)-13e, have revealed a primary mode of action that is distinct from direct PD-L1 binding and dimerization.[7] This compound functions as an antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7]
The AhR signaling pathway has emerged as a key regulator of immune responses within the tumor microenvironment.[8][9] Activation of AhR, often by metabolites of tryptophan such as kynurenine, can lead to the upregulation of several immunosuppressive factors, including PD-L1.[6][10] The promoter region of the CD274 gene (encoding PD-L1) contains xenobiotic-response elements (XREs) to which the activated AhR/ARNT complex can bind, thereby driving PD-L1 transcription.[6]
Therefore, the primary mechanism of action of (2R,3S)-PD-1/PD-L1-IN-38 is the inhibition of this transcriptional upregulation of PD-L1. By acting as an AhR antagonist, the compound prevents the nuclear translocation and DNA binding of the AhR, leading to a downstream reduction in PD-L1 mRNA and protein levels on tumor cells. This, in turn, reduces the capacity of cancer cells to engage PD-1 on T-cells and suppress the anti-tumor immune response.
Figure 1: Proposed Mechanism of Action of (2R,3S)-PD-1/PD-L1-IN-38. This diagram illustrates the indirect inhibition of the PD-1/PD-L1 interaction through AhR antagonism.
Biochemical Characterization: Elucidating AhR Antagonism
The foundational step in characterizing the mechanism of (2R,3S)-PD-1/PD-L1-IN-38 is to quantify its activity as an AhR antagonist. This is typically achieved through a combination of binding and functional assays.
Competitive Binding Assays
To ascertain the direct interaction of the inhibitor with the AhR, competitive binding assays are employed. A common method is a radioligand binding assay using a high-affinity AhR agonist, such as [³H]-TCDD.
Experimental Protocol: Radioligand Competitive Binding Assay
-
Preparation of Cytosol: Prepare cytosolic extracts from a cell line with high AhR expression (e.g., Hepa-1c1c7 cells).
-
Incubation: Incubate a fixed concentration of [³H]-TCDD with the cytosolic extract in the presence of varying concentrations of (2R,3S)-PD-1/PD-L1-IN-38.
-
Separation: Separate bound from free radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the inhibitor concentration to determine the IC50 value, which can then be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.
Reporter Gene Assays
To confirm that binding to AhR translates into functional antagonism, reporter gene assays are essential. These assays measure the ability of the inhibitor to block ligand-induced transcription of AhR target genes.
Experimental Protocol: AhR-Driven Luciferase Reporter Assay
-
Cell Line: Use a cell line (e.g., HEK293T) stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple XREs.
-
Treatment: Treat the cells with a known AhR agonist (e.g., kynurenine or TCDD) in the presence of increasing concentrations of (2R,3S)-PD-1/PD-L1-IN-38.
-
Lysis and Measurement: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the percentage of inhibition against the inhibitor concentration to determine the EC50 value.
Figure 2: Workflow for AhR Reporter Gene Assay. This diagram outlines the key steps in assessing the functional antagonism of AhR by (2R,3S)-PD-1/PD-L1-IN-38.
Cellular Mechanism of Action: Demonstrating Downregulation of PD-L1 Expression
Following the confirmation of AhR antagonism, the next critical step is to demonstrate the downstream effect on PD-L1 expression in cancer cells.
Analysis of PD-L1 mRNA Levels
Quantitative real-time PCR (qRT-PCR) is the standard method to measure changes in CD274 gene expression.
Experimental Protocol: qRT-PCR for PD-L1 mRNA
-
Cell Culture and Treatment: Culture a cancer cell line known to express PD-L1 (e.g., MDA-MB-231 breast cancer cells or various lung cancer cell lines) and treat with an AhR agonist (to induce PD-L1) with and without (2R,3S)-PD-1/PD-L1-IN-38.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using primers specific for CD274 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of CD274 mRNA using the ΔΔCt method.
Assessment of PD-L1 Protein Expression
To confirm that the reduction in mRNA translates to a decrease in functional protein on the cell surface, Western blotting and flow cytometry are employed.
Experimental Protocol: Western Blotting for Total PD-L1
-
Cell Lysis: Lyse treated cancer cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for PD-L1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. Use a loading control (e.g., β-actin or GAPDH) for normalization.
Experimental Protocol: Flow Cytometry for Surface PD-L1
-
Cell Staining: Harvest treated cancer cells and stain them with a fluorescently labeled antibody against human PD-L1.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of PD-L1 staining.
-
Data Analysis: Compare the MFI of treated cells to control cells to quantify the change in surface PD-L1 expression.
Functional Consequences: Restoring T-Cell Activity
The ultimate goal of inhibiting the PD-1/PD-L1 axis is to restore the anti-tumor activity of T-cells. Co-culture assays are vital for demonstrating this functional outcome.
Experimental Protocol: T-Cell Co-culture and Cytokine Release Assay
-
Co-culture Setup: Co-culture a PD-L1-expressing cancer cell line with activated human T-cells (e.g., peripheral blood mononuclear cells [PBMCs] stimulated with anti-CD3/CD28 antibodies).
-
Treatment: Treat the co-culture with (2R,3S)-PD-1/PD-L1-IN-38.
-
Cytokine Measurement: After 24-72 hours, collect the supernatant and measure the concentration of key T-cell effector cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
Data Analysis: Compare cytokine levels in treated co-cultures to untreated controls. An increase in IFN-γ and IL-2 indicates a restoration of T-cell effector function.
Distinguishing from Direct PD-L1 Binders: The Dimerization-Inducing Mechanism
It is important to differentiate the AhR-mediated mechanism of (2R,3S)-PD-1/PD-L1-IN-38 from that of other small molecule inhibitors that directly bind to PD-L1. Many of these direct binders, such as those developed by Bristol-Myers Squibb, function by inducing the dimerization of PD-L1 on the cell surface.[11] This dimerization sterically hinders the binding of PD-1 to PD-L1.
To confirm that (2R,3S)-PD-1/PD-L1-IN-38 does not act through this mechanism, a Homogeneous Time-Resolved Fluorescence (HTRF) assay can be used to assess the direct disruption of the PD-1/PD-L1 protein-protein interaction.
Experimental Protocol: PD-1/PD-L1 HTRF Assay
-
Assay Components: Use recombinant human PD-1 and PD-L1 proteins, each tagged with a component of a FRET pair (e.g., terbium cryptate and d2).
-
Incubation: Incubate the tagged proteins with varying concentrations of (2R,3S)-PD-1/PD-L1-IN-38.
-
Measurement: Measure the HTRF signal. A decrease in the signal indicates direct inhibition of the PD-1/PD-L1 interaction.
-
Data Analysis: If the compound does not show activity in this assay, it provides strong evidence that its mechanism is not through direct binding and disruption of the protein-protein interaction.
Conclusion and Future Directions
(2R,3S)-PD-1/PD-L1-IN-38 represents a novel class of small molecule immunomodulators that operate through an indirect mechanism of PD-L1 suppression via AhR antagonism. This dual-action mechanism offers a compelling therapeutic strategy, potentially overcoming some of the resistance mechanisms observed with direct PD-1/PD-L1 blockade. By reducing the expression of PD-L1, this inhibitor may be effective in tumors with both constitutive and inducible PD-L1 expression.
Future research should focus on in vivo studies to confirm the anti-tumor efficacy and safety profile of (2R,3S)-PD-1/PD-L1-IN-38 in syngeneic mouse models. Further investigation into the stereospecificity of the (2R,3S) isomer in AhR antagonism is also warranted, given the initial identification of the compound as a racemic mixture. The exploration of combination therapies, for instance with direct PD-1/PD-L1 inhibitors or other immunomodulatory agents, could also unlock synergistic anti-tumor responses.
References
- Recent advances in the development of AHR antagonists in immuno-oncology. RSC Medicinal Chemistry.
- (2R,3S)-PD-1/PD-L1-IN-38 | AhR Antagonist | MedChemExpress. MedChemExpress.
- AHR Agonist, Antagonist & Inhibitor - BOC Sciences. BOC Sciences.
- Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy. Journal for ImmunoTherapy of Cancer.
- Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy. PubMed.
- The AhR regulates Cd274/PD-L1 expression in malignant cells.
- The Aryl hydrocarbon receptor mediates tobacco-induced PD-L1 expression and is associated with response to immunotherapy. PubMed.
- Malignant cell expression of the aryl hydrocarbon receptor induces PD-L1 and immunosuppression in models of oral and lung cancer. The Journal of Immunology.
- Lung Adenocarcinoma Expression of the Aryl Hydrocarbon Receptor Promotes PD-L1 and Immune Suppression. The Journal of Immunology.
- Structural basis for small molecule targeting of the programmed de
- Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Str
- Structure of the Complex of Human Programmed Death 1, PD-1, and Its Ligand PD-L1. Structure.
- Design, synthesis and biological evaluation of PD-1 derived peptides as inhibitors of PD-1/PD-L1 complex form
- Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. ACS Omega.
- Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. Cancer Immunology, Immunotherapy.
- The role of antagonists of the PD-1:PD-L1/PD-L2 axis in head and neck cancer treatment. Journal for ImmunoTherapy of Cancer.
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- Design, synthesis and evaluation of PD-L1 peptide antagonists as new anticancer agents for immunotherapy. Bioorganic & Medicinal Chemistry.
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- Peptide-based inhibitors targeting the PD-1/PD-L1 axis: potential immunotherapeutics for cancer.
- Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles. Molecules.
- The comparison of structure and sequence of PD-1-binding domains of...
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structure-activity relationship SAR of (2R,3S)-PD-1/PD-L1-IN-38 derivatives
This is an in-depth technical guide on the Structure-Activity Relationship (SAR) and pharmacological profile of (2R,3S)-PD-1/PD-L1-IN-38 and its derivatives.
Executive Summary
(2R,3S)-PD-1/PD-L1-IN-38 (often referenced in literature as Compound 13e or similar catalog designations) represents a distinct class of small-molecule immunomodulators. Unlike monoclonal antibodies (mAbs) that sterically block the PD-1/PD-L1 interface, this class of molecules typically functions via a dimerization-induced internalization mechanism or direct small-molecule checkpoint blockade.
Recent characterization suggests a dual-mechanism profile for this specific derivative:
-
Direct PD-L1 Binding: Inducing a conformational change (dimerization) that occludes the PD-1 interaction surface.
-
AhR Antagonism: Modulation of the Aryl Hydrocarbon Receptor (AhR), a transcription factor often upregulated in the tumor microenvironment (TME) that drives immune suppression.
This guide details the structural requirements for high-affinity binding, focusing on the critical (2R,3S) stereochemical configuration.
Chemical Structure & Pharmacophore Analysis
The efficacy of (2R,3S)-PD-1/PD-L1-IN-38 relies on a "biphenyl-like" pharmacophore that penetrates the hydrophobic cleft of PD-L1. The molecule can be dissected into three critical regions:
The Hydrophobic Core (Region A)
-
Structure: Typically a 2-methyl-3-biphenyl or terphenyl scaffold.
-
Function: This region acts as the "anchor." It inserts deep into the hydrophobic pocket formed at the interface of two PD-L1 monomers.
-
SAR Insight: Substitution at the ortho-position (e.g., methyl or chlorine) of the proximal phenyl ring is critical for twisting the biphenyl system. This non-planar conformation is energetically favorable for binding to the cylindrical hydrophobic tunnel of the PD-L1 dimer.
The Solubilizing Tail (Region B)
-
Structure: A hydrophilic chain containing amine or ether linkages, often terminating in a polar head group.
-
Function: Extends into the solvent-exposed region, improving oral bioavailability and forming hydrogen bonds with surface residues (e.g., Asp122 , Lys124 of PD-L1).
-
SAR Insight: The length of this linker is tunable. Chains that are too short fail to reach the solvent interface, leading to poor solubility (logP > 5).
The Chiral Motif (Region C - The (2R,3S) Center)
-
Structure: A specific stereocenter, often located on a functionalized amino-ether or a fused ring system (e.g., a substituted pyrrolidine or cyclohexane derivative) attached to the core.
-
Criticality: The (2R,3S) configuration is non-negotiable for peak potency.
-
(2R,3S) Isomer: Aligns the polar groups to interact with the backbone carbonyls of the PD-L1 dimer while minimizing steric clash with Tyr56 .
-
Enantiomers/Diastereomers: The (2S,3R) or (2R,3R) variants often show a >100-fold loss in potency (IC50 shifts from nM to µM range) due to steric repulsion within the tight hydrophobic tunnel.
-
Mechanism of Action: Molecular Glue & Dimerization
Small molecules in this class do not merely "bind" to PD-L1; they remodel it. The inhibitor acts as a "molecular glue," inducing two PD-L1 proteins to face each other, creating a non-functional dimer.
Pathway Visualization
The following diagram illustrates the transition from a functional monomer to an inactive dimer.
Caption: Mechanism of Action showing PD-L1 dimerization (primary) and AhR antagonism (secondary).
Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR trends observed in (2R,3S)-PD-1/PD-L1-IN-38 derivatives. Data is synthesized from standard Homogeneous Time-Resolved Fluorescence (HTRF) assays.
| Structural Modification | Region Modified | Effect on IC50 (Potency) | Effect on Solubility | SAR Interpretation |
| (2R,3S) Configuration | Chiral Tail | < 10 nM (Optimal) | High | Critical for pocket fit. |
| (2S,3R) Enantiomer | Chiral Tail | > 1000 nM | High | Steric clash with Tyr56 prevents binding. |
| Removal of ortho-methyl | Core (Biphenyl) | > 500 nM | Moderate | Loss of "twisted" conformation reduces affinity. |
| Extension of Hydrophilic Tail | Tail | ~ 10-50 nM | Significantly Improved | Longer tails improve PK but may slightly reduce potency if too flexible. |
| Addition of Cl/Br to distal ring | Core | < 5 nM | Low | Halogens fill the deep hydrophobic pocket (lipophilic efficiency). |
Experimental Protocols
To validate the activity of (2R,3S)-PD-1/PD-L1-IN-38 derivatives, the following protocols are the industry standard.
HTRF Binding Assay (Biochemical Potency)
Purpose: Determine the IC50 of the small molecule in disrupting the PD-1/PD-L1 interaction.
-
Reagents: Recombinant human PD-L1 (tagged with Europium cryptate) and human PD-1 (tagged with XL665 or d2).
-
Preparation: Dilute (2R,3S)-PD-1/PD-L1-IN-38 in DMSO (serial dilutions, typically 10 µM down to 0.1 nM).
-
Incubation:
-
Mix PD-L1-Eu and the small molecule in a 384-well plate. Incubate for 15 mins at RT.
-
Add PD-1-XL665.
-
Incubate for 1 hour at RT.
-
-
Detection: Read fluorescence at 665 nm and 620 nm using a microplate reader (e.g., PerkinElmer EnVision).
-
Calculation: Calculate the HTRF ratio (665/620 * 10^4). Plot % inhibition vs. log[concentration] to derive IC50.
PD-L1 Dimerization Assay (MST or SEC)
Purpose: Confirm that the mechanism is dimerization, not just competitive binding.
-
Method: Size Exclusion Chromatography (SEC).
-
Protocol:
-
Inject Apo-PD-L1 (monomer) onto an SEC column (e.g., Superdex 75). Observe retention volume (V_mono).
-
Incubate PD-L1 with (2R,3S)-PD-1/PD-L1-IN-38 (molar ratio 1:2) for 30 mins.
-
Inject the complex.
-
-
Result: A shift in the peak to a lower retention volume (higher molecular weight ~50-60 kDa) confirms the formation of a PD-L1 dimer.
Synthesis & Validation Workflow
The development of (2R,3S) derivatives requires a stereoselective synthesis route.
Caption: General synthetic workflow emphasizing the critical chiral resolution step.
References
- Zak, K. M., et al. (2016). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget, 7(21), 30323–30335.
- Skalniak, L., et al. (2017). "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint: an overview of recent developments." Oncotarget, 8(41), 71182.
- Guzik, K., et al. (2017). "Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein Dimerization and Internalization." Journal of Medicinal Chemistry, 60(13), 5857–5867.
Introduction: The Rationale for Thermodynamic Scrutiny of PD-1/PD-L1 Inhibitors
An In-Depth Technical Guide to Elucidating the Thermodynamic Properties of Small Molecule Inhibitors Targeting the PD-1/PD-L1 Interaction
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive framework for the thermodynamic and kinetic characterization of small molecule inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. While using the hypothetical molecule "(2R,3S)-PD-1/PD-L1-IN-38" as a case study, the principles, methodologies, and data interpretation strategies detailed herein are broadly applicable to any small molecule targeting this critical immune checkpoint.
The PD-1/PD-L1 signaling axis is a cornerstone of immune regulation, often exploited by tumor cells to evade immune surveillance.[1][2][3] The interaction between PD-1 on activated T cells and its ligand PD-L1 on tumor cells delivers an inhibitory signal that dampens T cell activity.[4][5] The advent of immune checkpoint inhibitors, particularly monoclonal antibodies, has revolutionized cancer therapy.[6][7] However, small molecule inhibitors offer potential advantages, including oral bioavailability, improved tumor penetration, and potentially fewer immune-related adverse events.[8][9]
A thorough understanding of the thermodynamic and kinetic properties of a small molecule inhibitor's interaction with its target is paramount for rational drug design and optimization. These parameters govern the inhibitor's potency, specificity, and residence time on the target, all of which are critical determinants of its pharmacological effect. This guide will provide a detailed exploration of the key biophysical techniques employed to dissect the thermodynamics of the (2R,3S)-PD-1/PD-L1-IN-38 PD-L1 interaction.
Pillar 1: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) stands as a powerful and direct method for quantifying the thermodynamics of biomolecular interactions.[10][11] It measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13]
Causality Behind Experimental Choices in ITC
The choice of ITC as a primary tool is driven by its ability to directly measure the enthalpy change (ΔH) of binding.[10] From this, the binding affinity (K_d), stoichiometry (n), and entropy change (ΔS) can be determined. This comprehensive thermodynamic signature provides deep insights into the binding mechanism. For instance, a large negative (favorable) enthalpy change might suggest strong hydrogen bonding and van der Waals interactions, while a positive (unfavorable) enthalpy change, driven by a large positive entropy change, could indicate that hydrophobic interactions are the primary drivers of binding.
Self-Validating ITC Protocol for (2R,3S)-PD-1/PD-L1-IN-38
A robust ITC experiment requires careful planning and execution to ensure data quality and reliability.
1. Sample Preparation: The Foundation of a Successful Experiment
-
Protein Purity: Recombinant human PD-L1 (extracellular domain) should be purified to >95% homogeneity. Aggregates must be removed by size-exclusion chromatography or centrifugation, as they can significantly impact the results.[13]
-
Compound Purity and Solubility: (2R,3S)-PD-1/PD-L1-IN-38 should be of the highest possible purity. A stock solution is typically prepared in a suitable solvent like DMSO, and then diluted into the final assay buffer.[14]
-
Buffer Matching: This is a critical step. The protein and the small molecule inhibitor must be in identical buffer solutions to minimize heats of dilution, which can obscure the true binding signal.[13] Dialysis of the protein against the final buffer is highly recommended. The final buffer used to dissolve the small molecule should be the dialysis buffer.[15]
2. Experimental Setup
-
Concentrations: The concentration of PD-L1 in the sample cell and (2R,3S)-PD-1/PD-L1-IN-38 in the syringe are determined by the "c-window," which is a dimensionless parameter (c = n[P]/K_d), where [P] is the protein concentration. For accurate K_d determination, 'c' should ideally be between 5 and 500.
-
Titration Parameters: A typical experiment consists of a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution.[16] The spacing between injections should be sufficient for the signal to return to baseline.
3. Data Analysis and Interpretation
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to yield the heat change per injection.
-
These values are then plotted against the molar ratio of the inhibitor to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: K_d, ΔH, and n.
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the following equations:
-
ΔG = -RTln(K_a) = RTln(K_d)
-
ΔG = ΔH - TΔS
where R is the gas constant and T is the absolute temperature.
-
Visualizing the ITC Workflow
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Quantitative Data Summary from ITC
| Parameter | Symbol | Definition | Significance for (2R,3S)-PD-1/PD-L1-IN-38 |
| Dissociation Constant | K_d | The concentration of inhibitor at which half of the PD-L1 molecules are bound. | A lower K_d indicates higher binding affinity and potency. |
| Enthalpy Change | ΔH | The heat released or absorbed upon binding. | Indicates the types of non-covalent interactions driving binding. |
| Entropy Change | ΔS | The change in the randomness of the system upon binding. | Reflects changes in conformational freedom and solvent reorganization. |
| Gibbs Free Energy | ΔG | The overall energy change of the binding event. | The ultimate measure of binding affinity. |
| Stoichiometry | n | The molar ratio of inhibitor to protein in the complex. | Determines the binding stoichiometry (e.g., 1:1 or 2:1). |
Pillar 2: Surface Plasmon Resonance (SPR) - Unraveling the Kinetics of Interaction
Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time data on the association (k_on) and dissociation (k_off) rates of a biomolecular interaction.[17][18] The ratio of these rates determines the equilibrium dissociation constant (K_d).
Causality Behind Experimental Choices in SPR
While ITC provides a static thermodynamic snapshot, SPR offers a dynamic view of the binding event. Understanding the kinetics is crucial as a potent inhibitor may have a high affinity due to a very fast on-rate or a very slow off-rate. A slow off-rate, indicating a long residence time of the inhibitor on the target, is often a desirable property for sustained pharmacological activity. SPR is the technique of choice for elucidating these kinetic parameters.[8]
Self-Validating SPR Protocol for (2R,3S)-PD-1/PD-L1-IN-38
1. Chip Preparation and Ligand Immobilization
-
Chip Selection: A carboxymethylated dextran (CM5) sensor chip is commonly used for amine coupling.[19]
-
Immobilization: Recombinant human PD-L1 is covalently immobilized on the sensor chip surface via amine coupling. A reference flow cell is prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding and bulk refractive index changes.
2. Analyte Injection and Data Collection
-
Analyte Preparation: A series of concentrations of (2R,3S)-PD-1/PD-L1-IN-38 are prepared in a suitable running buffer.
-
Injection Cycles: Each concentration of the inhibitor (analyte) is injected over the PD-L1 (ligand) and reference surfaces for a defined association phase, followed by an injection of running buffer for the dissociation phase.
-
Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next cycle.
3. Data Analysis and Interpretation
-
The raw sensorgram data is processed by subtracting the reference channel signal from the active channel signal.
-
The resulting binding curves are globally fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on (K_d = k_off / k_on).
Visualizing the SPR Workflow
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Quantitative Data Summary from SPR
| Parameter | Symbol | Definition | Significance for (2R,3S)-PD-1/PD-L1-IN-38 |
| Association Rate Constant | k_on | The rate at which the inhibitor binds to PD-L1. | A faster on-rate contributes to higher affinity. |
| Dissociation Rate Constant | k_off | The rate at which the inhibitor dissociates from PD-L1. | A slower off-rate (longer residence time) is often desirable. |
| Equilibrium Dissociation Constant | K_d | The ratio of k_off to k_on. | A measure of binding affinity, should correlate with ITC data. |
Pillar 3: Differential Scanning Fluorimetry (DSF) - A High-Throughput Screening Tool
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a rapid and cost-effective method to assess ligand binding by measuring the change in the thermal stability of a protein upon ligand binding.[20][21][22]
Causality Behind Experimental Choices in DSF
DSF is an excellent tool for initial screening and for validating binding in a high-throughput manner.[23][24] The principle is that ligand binding often stabilizes the protein, leading to an increase in its melting temperature (T_m).[25] While it does not provide the detailed thermodynamic parameters of ITC, it is a valuable orthogonal method to confirm binding and rank compounds.
Self-Validating DSF Protocol for (2R,3S)-PD-1/PD-L1-IN-38
1. Assay Setup
-
Reagents: Purified PD-L1, (2R,3S)-PD-1/PD-L1-IN-38, and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[26]
-
Plate Preparation: The protein, dye, and inhibitor (or DMSO control) are mixed in the wells of a 96- or 384-well PCR plate.
2. Thermal Denaturation
-
The plate is placed in a real-time PCR instrument, and a temperature ramp is applied (e.g., from 25 °C to 95 °C).[26]
-
Fluorescence is monitored at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
3. Data Analysis and Interpretation
-
The fluorescence intensity is plotted against temperature, generating a melting curve.
-
The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition.
-
A positive shift in T_m (ΔT_m) in the presence of the inhibitor compared to the DMSO control indicates that the inhibitor binds to and stabilizes the protein. The magnitude of the ΔT_m can be correlated with the binding affinity.[21]
Visualizing the DSF Workflow
Sources
- 1. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caryophylli Cortex Suppress PD-L1 Expression in Cancer Cells and Potentiates Anti-Tumor Immunity in a Humanized PD-1/PD-L1 Knock-In MC-38 Colon Cancer Mouse Model | MDPI [mdpi.com]
- 4. Crystal clear: visualizing the intervention mechanism of the PD-1/PD-L1 interaction by two cancer therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 8. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 15. youtube.com [youtube.com]
- 16. azom.com [azom.com]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 23. proteinstable.com [proteinstable.com]
- 24. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry [jove.com]
- 25. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 26. eubopen.org [eubopen.org]
Structural Basis of PD-L1 Inhibition by the (2R,3S)-IN-38 Small Molecule
An In-Depth Technical Guide for Structural Biologists and Medicinal Chemists
Executive Summary: The "Dimerization" Paradigm
The development of small-molecule inhibitors for the PD-1/PD-L1 checkpoint represents a paradigm shift from monoclonal antibodies (mAbs) to oral therapeutics. Unlike mAbs that sterically block the PD-1/PD-L1 interaction surface (approx. 1,970 Ų), small molecules like (2R,3S)-PD-1/PD-L1-IN-38 (hereafter IN-38 ) function via a distinct mechanism: ligand-induced dimerization .
This guide details the structural analysis of the IN-38 complex. It moves beyond standard docking protocols to the rigorous crystallographic validation required to confirm the binding mode of the (2R,3S) stereoisomer. The critical insight for researchers is that IN-38 does not bind to the PD-1/PD-L1 interface directly; rather, it recruits two PD-L1 monomers to form a face-to-face homodimer, creating a deep, cylindrical hydrophobic tunnel that sequesters the inhibitor and occludes the PD-1 binding surface.
Molecular Architecture & Stereochemical Significance
The Chemical Scaffold
IN-38 belongs to the class of biphenyl-based immunomodulators . These compounds typically feature:
-
Biphenyl Core: Acts as the hydrophobic anchor.
-
Solubilizing Tail: Often contains chiral centers (e.g., amino acid derivatives or chiral amines).
-
Distal Ring: Often a substituted aryl or heteroaryl group.
The (2R,3S) Configuration
The specific mention of (2R,3S) stereochemistry indicates a chiral complexity critical for potency. In the context of PD-L1 inhibitors (similar to BMS-1166 or Incyte derivatives), chiral centers are usually located on the hydrophilic tail extending toward the solvent.
-
Why it matters: The PD-L1 dimer interface is not perfectly symmetrical at the solvent edges. The (2R,3S) configuration likely positions a hydrogen-bond donor/acceptor to interact specifically with Asp122 or Lys124 of PD-L1, stabilizing the complex and improving residence time compared to the racemate or enantiomers.
Experimental Workflow: From Expression to Diffraction
To solve the structure of the PD-L1:IN-38 complex, one must navigate the hydrophobicity of the ligand and the flexibility of the protein loops.
3.1 Protein Engineering & Purification
-
Construct: Human PD-L1 IgV domain (Residues 18–134).
-
Expression System: E. coli inclusion bodies are preferred over mammalian secretion for small molecule studies because they allow for high-yield production of non-glycosylated protein. Glycans (N35, N192, N200, N219) in mammalian-expressed PD-L1 can introduce heterogeneity that hinders high-resolution diffraction of the dimer interface.
-
Refolding: Rapid dilution into a buffer containing L-arginine and oxidized/reduced glutathione is required.
3.2 Complex Formation Strategy
-
Co-crystallization (Recommended): Unlike soaking, which often cracks crystals of apo-PD-L1 due to the significant conformational change (monomer
dimer) induced by the ligand, co-crystallization is essential. -
Protocol:
-
Concentrate PD-L1 to 5–8 mg/mL.
-
Add IN-38 (dissolved in DMSO) at a 1:2 molar ratio (Protein:Ligand).
-
Incubate at 4°C for 2–12 hours to drive dimerization.
-
Filter to remove precipitated excess ligand.
-
3.3 Crystallization Conditions
-
Method: Hanging drop vapor diffusion.
-
Precipitant: PEG 3350 (20–25%) or PEG Mono Methyl Ether 5000.
-
Buffer: 0.1 M Bis-Tris (pH 6.5) or HEPES (pH 7.5).
-
Additives: 0.2 M Ammonium Sulfate or Potassium Iodide (for phasing if needed).
Figure 1: Critical workflow for solving the PD-L1:IN-38 complex. Note the "Complex Formation" step is distinct from standard soaking due to the structural rearrangement required.
Structural Analysis of the Complex
Upon solving the structure (typically via Molecular Replacement using PDB ID 5N2F or 6R3K as search models), the analysis focuses on the "Hotspot" interactions.
4.1 The Hydrophobic Tunnel
The IN-38 molecule resides in a tunnel formed at the interface of two PD-L1 molecules (Chain A and Chain B).
-
Key Residues: Tyr56 , Met115 , Ile54 , Ala121 , and Tyr123 from both chains.
-
Mechanism: The biphenyl core of IN-38 engages in
- stacking with Tyr56 of Chain A and Tyr56 of Chain B.[1] This "sandwich" interaction is the energetic driver of the dimerization.
4.2 Stereochemical Fit (2R,3S)
The (2R,3S) configuration is analyzed by examining the electron density (
-
Interaction: The chiral tail likely extends towards Asp122 or Lys124 .
-
Validation: If the stereochemistry is correct, the polar groups on the tail will form optimal hydrogen bonds (2.6–3.2 Å) with the protein backbone or side chains. An incorrect stereoisomer would result in steric clashes or "floating" density where H-bonds cannot form.
4.3 Structural Metrics Table
Below is a summary of the expected interaction parameters for a high-affinity complex like PD-L1:IN-38.
| Parameter | Value / Description | Significance |
| Space Group | Common for PD-L1 dimers; indicates packing symmetry. | |
| Resolution | 1.8 Å – 2.5 Å | Required to resolve the chirality of the (2R,3S) centers. |
| Buried Surface Area | ~1,600 – 2,000 Ų | Indicates a highly stable protein-protein interface induced by the ligand. |
| Ligand B-Factor | < 40 Ų (Core) | Low B-factors in the biphenyl core confirm tight binding; higher at tails. |
| Key Interaction | The "signature" of this inhibitor class. |
Mechanism of Action Visualization
The following diagram illustrates how IN-38 inhibits the checkpoint not by binding PD-1, but by locking PD-L1 into a non-functional dimer.
Figure 2: Mechanism of Action.[2] IN-38 (Red) induces PD-L1 (Blue) to form a homodimer (Yellow), preventing the interaction with PD-1 (Green) and restoring immune surveillance.
References
-
Zak, K. M., et al. (2016).[3] Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[1][3][4][5][6][7][8][9][10] Oncotarget, 7(21), 30323–30335.
-
Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint in cancer therapy.[2][6][7][8][10] Oncotarget, 8(41), 71314–71331.
-
Guzik, K., et al. (2017). Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein Dimerization and Internalization. Journal of Medicinal Chemistry, 60(13), 5857–5867.
-
Incyte Corporation. (2023).[6] Patent US-11780836-B2: Process of preparing a PD-1/PD-L1 inhibitor.[11] Google Patents.[11]
-
RCSB Protein Data Bank. (2019). Crystal structure of human PD-L1 in complex with BMS-1166 (PDB ID: 6R3K).
Sources
- 1. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) | Oncotarget [oncotarget.com]
- 4. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the Complex of Human Programmed Death 1, PD-1, and Its Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A patent review on PD-1/PD-L1 antagonists: small molecules, peptides and macrocycles (2015–2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Process of preparing a PD-1/PD-L1 inhibitor - Patent US-11780836-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2R,3S)-PD-1/PD-L1-IN-38: A Dual-Action Immunomodulatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the PD-1/PD-L1 Axis and Beyond
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[1] In the tumor microenvironment, cancer cells can exploit this pathway by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and immune evasion.[2] The blockade of the PD-1/PD-L1 interaction has emerged as a cornerstone of modern cancer immunotherapy, with monoclonal antibodies against either PD-1 or PD-L1 demonstrating remarkable clinical success in a variety of malignancies.[3]
While antibody-based therapies have revolutionized cancer treatment, small molecule inhibitors of the PD-1/PD-L1 pathway offer several potential advantages, including oral bioavailability, shorter half-life, and potentially better tumor penetration.[4] (2R,3S)-PD-1/PD-L1-IN-38 is a novel small molecule that has been identified not only as a potential inhibitor of the PD-1/PD-L1 interaction but also as an antagonist of the Aryl Hydrocarbon Receptor (AhR).[5][6] This dual activity suggests a multifaceted approach to cancer immunotherapy, targeting both a key immune checkpoint and a critical regulator of the tumor microenvironment.
This technical guide provides a comprehensive overview of the known molecular and physicochemical properties of (2R,3S)-PD-1/PD-L1-IN-38 and details the experimental protocols necessary for its further characterization and evaluation.
Core Molecular and Physicochemical Profile
While specific experimental data for the (2R,3S) stereoisomer is not yet widely published, the core molecular properties of the parent compound, PD-1/PD-L1-IN-38, provide a foundational understanding.
| Property | Value | Source |
| Molecular Weight | 440.53 | [6] |
| Molecular Formula | C29H28O4 | [6] |
| SMILES | CC(C1=CC2=C(C3=C(C(C)=C(C=C3)C)C=C2)C4=C1OO4)C | [6] |
| Known Activity | PD-1/PD-L1 Inhibitor, Aryl Hydrocarbon Receptor (AhR) Antagonist | [5][6] |
Note: The provided SMILES string represents a specific stereochemistry which is presumed to be that of (2R,3S)-PD-1/PD-L1-IN-38. However, researchers should confirm the stereochemistry of their specific batch through appropriate analytical techniques.
Dual Mechanism of Action: A Synergistic Approach to Immunotherapy
The dual activity of (2R,3S)-PD-1/PD-L1-IN-38 as both a PD-1/PD-L1 inhibitor and an AhR antagonist presents a compelling therapeutic strategy. The AhR is a ligand-activated transcription factor that has been implicated in tumor progression and immune suppression.[7] Activation of AhR in the tumor microenvironment can promote the differentiation of regulatory T cells (Tregs) and suppress the function of cytotoxic T lymphocytes, thereby contributing to an immunosuppressive milieu.[7] By antagonizing AhR, (2R,3S)-PD-1/PD-L1-IN-38 may not only directly block a key immune checkpoint but also remodel the tumor microenvironment to be more permissive to an anti-tumor immune response.
Experimental Protocols
The following protocols provide a framework for the characterization of (2R,3S)-PD-1/PD-L1-IN-38's biological activity. It is essential to perform these experiments with appropriate controls to ensure data integrity.
Protocol 1: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is designed to quantify the ability of (2R,3S)-PD-1/PD-L1-IN-38 to inhibit the binding of PD-1 to PD-L1.
Materials:
-
(2R,3S)-PD-1/PD-L1-IN-38
-
Recombinant human PD-1 protein (tagged, e.g., with 6xHis)
-
Recombinant human PD-L1 protein (biotinylated)
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-6xHis antibody and XL665-labeled streptavidin)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of (2R,3S)-PD-1/PD-L1-IN-38 in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer to the desired final concentrations. Include a vehicle control (DMSO alone).
-
Assay Plate Setup: Add a small volume (e.g., 2 µL) of each compound dilution or vehicle control to the wells of the 384-well plate.
-
Protein Addition: Add recombinant human PD-1 and biotinylated human PD-L1 to the wells. The final concentrations should be optimized for the specific reagents used, typically in the low nanomolar range.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for protein-protein binding and inhibitor interaction.
-
Detection Reagent Addition: Add the HTRF detection reagents (anti-6xHis-Europium and Streptavidin-XL665) to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 1-4 hours).
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) for each well. Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Aryl Hydrocarbon Receptor (AhR) Antagonist Reporter Assay
This cell-based assay measures the ability of (2R,3S)-PD-1/PD-L1-IN-38 to antagonize the activation of the AhR by a known agonist.
Materials:
-
(2R,3S)-PD-1/PD-L1-IN-38
-
A known AhR agonist (e.g., TCDD or a commercially available agonist)
-
A reporter cell line expressing a luciferase gene under the control of an AhR-responsive element (e.g., a DRE-luciferase reporter line)
-
Cell culture medium and supplements
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the reporter cells into the 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound and Agonist Preparation: Prepare a serial dilution of (2R,3S)-PD-1/PD-L1-IN-38. Prepare a solution of the AhR agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Treatment: Pre-treat the cells with the serial dilutions of (2R,3S)-PD-1/PD-L1-IN-38 for a short period (e.g., 30 minutes).
-
Agonist Stimulation: Add the AhR agonist to the wells containing the compound dilutions. Include control wells with cells only, cells with agonist only, and cells with the highest concentration of the compound alone to check for any agonist activity.
-
Incubation: Incubate the plate for a period sufficient to allow for gene transcription and protein expression (e.g., 18-24 hours).
-
Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence signal to the control wells. Plot the normalized signal against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Interpretation and Troubleshooting
-
HTRF Assay: A decrease in the HTRF signal with increasing concentrations of (2R,3S)-PD-1/PD-L1-IN-38 indicates inhibition of the PD-1/PD-L1 interaction. Ensure that the compound does not interfere with the HTRF reagents themselves by running appropriate controls.
-
AhR Antagonist Assay: A dose-dependent decrease in the luciferase signal in the presence of the AhR agonist indicates antagonist activity. High concentrations of the compound should be tested alone to ensure it does not have any intrinsic agonist or cytotoxic effects that could confound the results.
Storage and Handling
As specific stability data for (2R,3S)-PD-1/PD-L1-IN-38 is not available, general best practices for handling small molecule inhibitors should be followed:
-
Storage: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Solubility: For initial experiments, it is recommended to prepare a stock solution in a high-purity organic solvent such as dimethyl sulfoxide (DMSO). The solubility in aqueous buffers should be determined experimentally. It is advisable to perform initial solubility tests in common laboratory solvents like DMSO and ethanol to establish a suitable stock concentration.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to ensure accuracy and minimize degradation. Avoid repeated freeze-thaw cycles of the stock solution.
Conclusion
(2R,3S)-PD-1/PD-L1-IN-38 represents a promising small molecule with the potential for dual targeting of the PD-1/PD-L1 immune checkpoint and the AhR pathway. While its fundamental molecular properties are known, a comprehensive understanding of its physicochemical characteristics and biological potency requires further experimental investigation. The protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize this compound and explore its therapeutic potential in cancer immunotherapy. As more data becomes available, the scientific community will be better positioned to evaluate the clinical promise of this novel dual-action immunomodulatory agent.
References
-
Recent advances in the development of AHR antagonists in immuno-oncology - PMC. (n.d.). NCBI. [Link]
-
Soluble PD-1 and PD-L1: predictive and prognostic significance in cancer - PMC - NIH. (n.d.). NCBI. [Link]
-
Structures and reported IC50 values of three selected PD-L1 inhibitors... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Biological Characteristics and Clinical Significance of Soluble PD-1/PD-L1 and Exosomal PD-L1 in Cancer - Frontiers. (n.d.). Frontiers. [Link]
-
PD-L1 on tumor cells is sufficient for immune evasion in immunogenic tumors and inhibits CD8 T cell cytotoxicity - PMC. (n.d.). NCBI. [Link]
-
Design, synthesis, and structure–activity relationships of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway - ResearchGate. (n.d.). ResearchGate. [Link]
-
Physicochemical Characterization - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
-
Effectiveness and safety of PD-1/PD-L1 inhibitors in the treatment of solid tumors: a systematic review and meta-analysis - PMC. (n.d.). NCBI. [Link]
-
Design, synthesis, and antitumor activity evaluation of 1,2,3-triazole derivatives as potent PD-1/PD-L1 inhibitors - PubMed. (n.d.). PubMed. [Link]
-
Overcoming Acquired PD-1/PD-L1 Resistance with CD38 Blockade - AACR Journals. (n.d.). AACR Publications. [Link]
-
Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC - NIH. (n.d.). NCBI. [Link]
-
Terphenyl-based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein−Protein Interaction - ChemRxiv. (n.d.). ChemRxiv. [Link]
-
Different PD-L1 Assays Reveal Distinct Immunobiology and Clinical Outcomes in Urothelial Cancer - PMC. (n.d.). NCBI. [Link]
-
Soluble PD-L1: From Immune Evasion to Cancer Therapy - MDPI. (n.d.). MDPI. [Link]
-
PD-L1 on host cells is essential for PD-L1 blockade–mediated tumor regression - PMC - NIH. (n.d.). NCBI. [Link]
-
PD-1/PD-L1 pathway: current researches in cancer - PMC. (n.d.). NCBI. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]
-
Physicochemical and functional characterization of a biosimilar adalimumab ZRC-3197. (n.d.). Dovepress. [Link]
-
Dual checkpoint targeting of B7-H3 and PD-1 with enoblituzumab and pembrolizumab in advanced solid tumors: interim results from a multicenter phase I/II trial. (n.d.). Journal for ImmunoTherapy of Cancer. [Link]
-
Soluble PD-L1 as a Biomarker in Malignant Melanoma Treated with Checkpoint Blockade. (n.d.). AACR Publications. [Link]
-
Decoding Glioblastoma Through Liquid Biopsy: Molecular Insights and Clinical Prospects. (n.d.). MDPI. [Link]
-
PD-1 / PD-L1 Landscape | Cancer Research Institute. (n.d.). Cancer Research Institute. [Link]
-
Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - NIH. (n.d.). NCBI. [Link]
-
Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC. (n.d.). NCBI. [Link]
-
Anti-Inflammatory and Pro-Differentiating Properties of the Aryl Hydrocarbon Receptor Ligands NPD-0614-13 and NPD-0614-24: Potential Therapeutic Benefits in Psoriasis - PMC. (n.d.). NCBI. [Link]
-
Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC. (n.d.). NCBI. [Link]
-
Physicochemical characterization of biopharmaceuticals - PubMed. (n.d.). PubMed. [Link]
-
Rationale for PD-L1 Expression as a Biomarker in Immuno-Oncology. (n.d.). American Journal of Managed Care. [Link]
-
Physicochemical analysis and biological characterization of FKB327 as a biosimilar to adalimumab - PubMed. (n.d.). PubMed. [Link]
-
Physicochemical characterization of biopharmaceuticals (2016) | Maria Kristina Parr | 78 Citations - SciSpace. (n.d.). SciSpace. [Link]
-
Tejal Pawar, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 2, 1350-1367 - International Journal of Pharmaceutical Sciences. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
-
SP142 evaluation contributes to the prediction of immune checkpoint inhibitor efficacy in non-small cell lung cancer with high PD-L1 expression assessed by 22C3 - Nakahama. (n.d.). Translational Lung Cancer Research. [Link]
Sources
- 1. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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Technical Whitepaper: Pharmacokinetic Profiling & Predictive Modeling of (2R,3S)-PD-1/PD-L1-IN-38
This guide provides a comprehensive technical analysis of (2R,3S)-PD-1/PD-L1-IN-38 (often referred to in literature as Compound 13e ), a novel small-molecule immunomodulator. Unlike direct inhibitors of the PD-1/PD-L1 protein-protein interaction (PPI), this compound functions primarily as an Aryl Hydrocarbon Receptor (AhR) antagonist , leading to the transcriptional downregulation of PD-L1.
Executive Summary & Compound Identity
(2R,3S)-PD-1/PD-L1-IN-38 represents a paradigm shift in checkpoint inhibition, moving from steric blockade to upstream transcriptional modulation. Identified as Compound 13e in recent medicinal chemistry literature (e.g., Journal of Medicinal Chemistry, 2024), this molecule is a stereochemically defined adduct, often derived from the structural hybridization of tanshinones (lipophilic diterpenes from Salvia miltiorrhiza) and phenolic acids, featuring a characteristic 1,4-benzodioxan hemiacetal scaffold.
Chemical Identity
| Property | Specification |
| Common Code | (2R,3S)-PD-1/PD-L1-IN-38 / Compound 13e |
| Mechanism | AhR Antagonist (IC₅₀ ~ nM range) |
| Stereochemistry | (2R, 3S) - Enantiopure formulation is critical for binding affinity. |
| Chemical Class | Tanshinone-Phenolic Acid Hybrid / Benzodioxan derivative |
| Primary Indication | Solid tumors with high AhR/PD-L1 expression (e.g., Gastric, Lung) |
Mechanism of Action: The AhR-PD-L1 Axis
Unlike monoclonal antibodies (e.g., pembrolizumab) that block the surface receptor, IN-38 intercepts the signaling pathway that drives PD-L1 expression. The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that, upon activation by kynurenine (produced by TDO/IDO in tumors), binds to Xenobiotic Response Elements (XRE) in the CD274 (PD-L1) promoter.
Signaling Pathway Visualization
Figure 1: Mechanism of Action. IN-38 antagonizes AhR, preventing the AhR-ARNT complex from driving PD-L1 transcription.
In Silico Pharmacokinetic Profiling (Predictive ADME)
Given the structural complexity of tanshinone-based hybrids, the pharmacokinetic profile is dominated by high lipophilicity and metabolic susceptibility. The following predictions are based on QSAR modeling of the C29H28O-like scaffold and typical benzodioxan derivatives.
Physicochemical Properties
| Parameter | Predicted Value | Implication |
| LogP (Lipophilicity) | 4.5 – 5.5 | High lipophilicity; suggests excellent membrane permeability but poor aqueous solubility. |
| TPSA (Polar Surface Area) | < 90 Ų | Good passive permeability; likely Blood-Brain Barrier (BBB) penetrant. |
| Molecular Weight | ~450–550 Da | Borderline drug-like (Lipinski's Rule of 5 compliant/variant). |
| pKa | Neutral / Weakly Basic | Limited ionization at physiological pH; absorption is pH-independent. |
ADME Predictions
1. Absorption (High Permeability / Solubility Limited)
-
Bioavailability (F%): Predicted to be low to moderate (20-40%) in crystalline form due to solubility constraints. Formulation (e.g., amorphous solid dispersion or lipid-based delivery) is required to enhance F%.
-
Caco-2 Permeability: High (
cm/s). -
Efflux: Potential substrate for P-gp (MDR1) , which may limit CNS exposure despite high lipophilicity.
2. Distribution (Extensive Binding)
-
Plasma Protein Binding (PPB): >98% . The hydrophobic core will drive strong non-specific binding to albumin and alpha-1-acid glycoprotein.
-
Volume of Distribution (Vd): High (> 3-5 L/kg). The drug will partition extensively into lipid-rich tissues (adipose, liver) and the tumor microenvironment.
3. Metabolism (The Clearance Driver)
-
Phase I: High susceptibility to CYP3A4 and CYP1A2 mediated oxidation. The benzodioxan ring and phenolic moieties are metabolic "soft spots."
-
Note: As an AhR antagonist, IN-38 may auto-regulate its own metabolism if it prevents AhR-mediated upregulation of CYP1A1/1A2.
-
-
Phase II: Rapid glucuronidation (UGT) of any exposed hydroxyl groups (phenolic acid residues).
4. Excretion
-
Route: Predominantly Biliary/Fecal (>80%) . Renal clearance of the parent compound will be negligible.
-
Half-life (
): Predicted 4–8 hours in rodents; likely longer in humans due to allometric scaling of clearance.
Experimental Validation Protocols
To validate the predictive model, the following standardized workflows must be executed. These protocols ensure data integrity and reproducibility.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Objective: Determine intrinsic clearance (
-
Preparation: Prepare 10 mM stock of (2R,3S)-IN-38 in DMSO. Dilute to 1 µM working solution in phosphate buffer (pH 7.4).
-
Incubation:
-
Mix 1 µM compound with human/mouse liver microsomes (0.5 mg/mL protein).
-
Pre-incubate at 37°C for 5 mins.
-
Start: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope
gives .
Protocol B: AhR Antagonism / PD-L1 Suppression Assay
Objective: Confirm the pharmacodynamic effect (PD-L1 downregulation).
-
Cell Line: Use H1975 (Lung) or MGC-803 (Gastric) cells (high constitutive PD-L1).
-
Treatment:
-
Seed cells (5000/well) in 96-well plate.
-
Treat with (2R,3S)-IN-38 (0.1, 1, 10, 100, 1000 nM) for 24h.
-
Control: Co-treat with Kynurenine (50 µM) to stimulate AhR.
-
-
Readout (Flow Cytometry):
-
Harvest cells (Trypsin-free dissociation).
-
Stain with Anti-PD-L1-APC and Live/Dead-Zombie NIR .
-
Acquire on flow cytometer.[1] Calculate Mean Fluorescence Intensity (MFI).
-
-
Validation: Western Blot for nuclear AhR (fractionation required) to prove inhibition of nuclear translocation.
Workflow Visualization: PK/PD Assessment
Figure 2: Strategic workflow for validating the pharmacokinetic profile of IN-38.
Conclusion & Strategic Recommendations
(2R,3S)-PD-1/PD-L1-IN-38 is a potent AhR antagonist that offers a differentiated mechanism for overcoming checkpoint inhibitor resistance. Its pharmacokinetic profile is predicted to be lipophilicity-driven , characterized by high permeability but limited solubility and high protein binding.
Development Recommendations:
-
Formulation: Prioritize amorphous solid dispersions (ASD) or lipid-nanoparticle formulations to improve oral bioavailability.
-
Safety: Monitor CYP1A induction/inhibition closely, as AhR modulators can alter the metabolism of co-administered drugs (Drug-Drug Interaction potential).
-
Combination: Due to its mechanism, IN-38 is ideal for combination with direct anti-PD-1 antibodies (e.g., Nivolumab) to achieve "dual-clamp" inhibition (transcriptional + steric).
References
-
Li, Z., et al. (2024).[2][3] Discovery of Natural Ah Receptor Antagonists from Salvia miltiorrhiza Bunge and Synthesis of Analogs for Tumor Immunotherapy. Journal of Medicinal Chemistry. [4]
-
MedChemExpress. (2024). Product Datasheet: (2R,3S)-PD-1/PD-L1-IN-38 (Compound 13e).
-
Centanni, M., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Immune Checkpoint Inhibitors. Clinical Pharmacokinetics.
-
Wang, S.H., et al. (2024).[4] Discovery of Small and Bifunctional Molecules Targeting PD-L1/CD73 for Cancer Dual Immunotherapy. Journal of Medicinal Chemistry.
Sources
Application Note: A High-Throughput HTRF Binding Assay for Screening Small Molecule Inhibitors of the PD-1/PD-L1 Interaction
Abstract
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1] Disrupting this protein-protein interaction (PPI) with inhibitors has become a cornerstone of modern cancer immunotherapy.[1][2] While monoclonal antibodies have validated this target, small molecules offer potential advantages in manufacturing, stability, and administration.[3][4] This document provides a detailed protocol for a robust, high-throughput Homogeneous Time-Resolved Fluorescence (HTRF) assay designed to screen and characterize small molecule inhibitors of the PD-1/PD-L1 interaction. HTRF technology is a highly sensitive, no-wash immunoassay format ideal for drug discovery, minimizing background fluorescence to produce a high signal-to-background ratio.[5][6][7] As the compound "(2R,3S)-PD-1/PD-L1-IN-38" is not described in publicly available scientific literature, this protocol utilizes the well-characterized inhibitor BMS-202 as a representative compound to demonstrate the assay's application and performance.[8][9][10][11]
Introduction: Targeting the PD-1/PD-L1 Immune Checkpoint
The immune system's ability to distinguish between self and non-self is paramount for maintaining health. Immune checkpoints are regulatory pathways that prevent autoimmunity and maintain immune homeostasis.[3][4] The PD-1 receptor (CD279), expressed on activated T-cells, and its ligand PD-L1 (CD274), often overexpressed on tumor cells, are key players in this process.[12] When PD-L1 on a cancer cell binds to PD-1 on a T-cell, it transmits an inhibitory signal that leads to T-cell exhaustion and apoptosis, effectively shutting down the anti-tumor immune response.[13]
Small molecule inhibitors that block the PD-1/PD-L1 interaction can restore the T-cell's ability to recognize and eliminate cancer cells.[2][14] Compounds like BMS-202 achieve this by binding directly to PD-L1, inducing its dimerization and sterically hindering its ability to engage with the PD-1 receptor.[9][13] Developing sensitive and reliable biochemical assays is crucial for discovering and characterizing new chemical entities with this mechanism of action.
HTRF Assay Principle
Homogeneous Time-Resolved Fluorescence (HTRF) is a premier TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that combines the sensitivity of fluorescence with a time-resolved measurement to reduce assay interference.[5][6]
The assay quantifies the interaction between recombinant, epitope-tagged human PD-1 and PD-L1 proteins. The principle is as follows:
-
Protein Interaction: One protein partner (e.g., His-tagged PD-L1) and the other (e.g., Fc-tagged PD-1) are added to the well. In the absence of an inhibitor, they bind to form a complex.
-
Detection Reagents: Two detection antibodies, each labeled with a specific fluorophore, are introduced. An anti-His tag antibody is labeled with a Europium (Eu3+) cryptate (the HTRF donor), and an anti-Fc antibody is labeled with a d2 dye (the HTRF acceptor).[13]
-
FRET Signal: When the PD-1/PD-L1 complex forms, the donor (Eu3+) and acceptor (d2) fluorophores are brought into close proximity. Excitation of the donor with a laser at 320-340 nm results in a non-radiative energy transfer (FRET) to the acceptor, which then emits a specific, long-lived fluorescent signal at 665 nm.[3][5][15]
-
Inhibition: A small molecule inhibitor that disrupts the PD-1/PD-L1 interaction prevents the complex from forming. This separation of donor and acceptor fluorophores leads to a decrease in the HTRF signal at 665 nm.[16] The signal is proportional to the extent of the PD-1/PD-L1 interaction.
The HTRF signal is typically calculated as a ratio of the acceptor's emission (665 nm) to the donor's emission (620 nm), which corrects for variations in liquid handling and compound interference.[1][8]
Caption: HTRF assay principle for PD-1/PD-L1 inhibitor screening.
Materials and Reagents
Reagents and Consumables
| Reagent | Supplier & Example Catalog No. | Notes |
| Recombinant Human PD-L1 (His-tagged) | R&D Systems: 9049-B7; Abcam: ab280943 | Extracellular domain (e.g., Phe19-Arg238). |
| Recombinant Human PD-1 (Fc-tagged) | MedChemExpress: HY-P70525; R&D: 1086-PD | Extracellular domain (e.g., Leu25-Gln167).[17] |
| Anti-His Tag Antibody (Eu3+ Cryptate) | Revvity/Cisbio | HTRF Donor |
| Anti-hFc Antibody (d2 Acceptor) | Revvity/Cisbio | HTRF Acceptor |
| BMS-202 (Reference Inhibitor) | MedChemExpress: HY-100082 | Prepare stock in 100% DMSO.[9] |
| Assay Buffer | - | 1x PBS, 0.1% BSA, 0.05% Tween-20, pH 7.4 |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich: D4540 | ACS grade or higher. |
| Low-Volume 384-well White Plates | Greiner Bio-One: 784075 | Solid white, medium-binding. |
| Plate Seals | - | Adhesive seals for incubation. |
Equipment
-
HTRF-compatible microplate reader (e.g., Revvity EnVision®, BMG PHERAstar®) equipped for TR-FRET with 320/340 nm excitation and dual emission at 620 nm and 665 nm.[4][15]
-
Acoustic liquid handler (e.g., Labcyte Echo) or precision multi-channel pipettes.
-
Reagent dispenser (e.g., Preddator).
Detailed Assay Protocol
This protocol is optimized for a 20 µL final assay volume in a 384-well plate. All reagent additions should be performed sequentially.
Reagent Preparation
-
Assay Buffer: Prepare a sufficient quantity of 1x PBS containing 0.1% (w/v) Bovine Serum Albumin (BSA) and 0.05% (v/v) Tween-20.
-
Compound Dilution:
-
Prepare a serial dilution of the reference inhibitor (BMS-202) and test compounds in 100% DMSO.
-
Perform an intermediate dilution of these DMSO stocks into Assay Buffer to create 4X final concentration working solutions. The final DMSO concentration in the assay well must be kept constant and should not exceed 1%.
-
-
Protein Working Solution (2X):
-
On the day of the experiment, thaw recombinant PD-1 and PD-L1 proteins on ice.
-
Dilute both His-PD-L1 and Fc-PD-1 together in Assay Buffer to a 2X working concentration. Expert Insight: The optimal concentrations must be determined empirically via a protein cross-titration matrix, but a starting point of 20 nM for Fc-PD-1 and 2 nM for His-PD-L1 is recommended.[8]
-
-
Detection Mix (4X):
-
Prepare a mix containing the Anti-His-Eu3+ (donor) and Anti-hFc-d2 (acceptor) antibodies in Assay Buffer at a 4X final concentration. Refer to the manufacturer's datasheet for recommended concentrations.
-
Assay Workflow
Caption: Step-by-step HTRF assay workflow.
Plate Setup and Procedure
-
Compound Addition: Dispense 5 µL of the 4X compound working solutions into the appropriate wells of a 384-well white plate.
-
Test Wells: 5 µL of test compound dilution.
-
Positive Control (0% Inhibition): 5 µL of Assay Buffer containing the same final DMSO concentration as the test wells.
-
Negative Control (100% Inhibition/Background): 5 µL of Assay Buffer with DMSO. This well will not receive the Fc-PD-1 protein to measure background signal.
-
-
Protein Addition: Add 5 µL of the 2X Protein Working Solution (containing both His-PD-L1 and Fc-PD-1) to all wells except the negative control wells. Add 5 µL of a solution containing only His-PD-L1 to the negative control wells.
-
First Incubation: Seal the plate and incubate for 30-60 minutes at room temperature to allow the inhibitor to bind to PD-L1.[4]
-
Detection Reagent Addition: Add 10 µL of the 4X Detection Mix to all wells.[13]
-
Second Incubation: Seal the plate, protect it from light, and incubate for 2 to 4 hours at room temperature. The HTRF signal is stable, providing flexibility in read time.[5]
-
Plate Reading: Remove the plate seal and read on an HTRF-compatible plate reader. Set the instrument to read dual emissions at 665 nm (acceptor) and 620 nm (donor) following excitation at ~337 nm.
Data Analysis and Interpretation
Calculations
-
HTRF Ratio: Calculate the emission ratio for each well using the following formula. This ratiometric measurement corrects for well-to-well variations and compound quenching.[8]
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Percent Inhibition: Calculate the percentage of inhibition for each compound concentration relative to the on-plate controls.
-
% Inhibition = 100 * (1 - [(Ratio_Sample - Ratio_Neg_Ctrl) / (Ratio_Pos_Ctrl - Ratio_Neg_Ctrl)])
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the HTRF signal by 50%. BMS-202 is reported to have an IC₅₀ of approximately 18 nM in this assay format.[9][10]
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[18][19] It measures the separation between the positive and negative controls.
-
Formula: Z' = 1 - [(3 * (SD_Pos_Ctrl + SD_Neg_Ctrl)) / |Mean_Pos_Ctrl - Mean_Neg_Ctrl|]
-
Where SD is the standard deviation and Mean is the average of the HTRF ratios for the control wells.
-
-
-
Z' > 0.5: An excellent assay, highly suitable for HTS.
-
0 < Z' ≤ 0.5: A good, acceptable assay.
-
Z' < 0: A poor assay, not suitable for screening.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low S/B Ratio | Suboptimal protein or antibody concentrations. | Perform a matrix titration of both proteins and detection antibodies to find optimal concentrations.[21] |
| Inactive proteins. | Use high-quality, activity-tested recombinant proteins. Check storage conditions. | |
| High CV% in Replicates | Pipetting errors; poor mixing. | Use calibrated pipettes or automated liquid handlers. Ensure thorough mixing after each addition. |
| Compound precipitation. | Check compound solubility in assay buffer. Lower the final DMSO concentration if necessary. | |
| False Positives | Compound auto-fluorescence or quenching. | Review raw data at 620 nm and 665 nm. Genuine hits should primarily decrease the 665 nm signal.[3] Perform counter-screens. |
| Assay technology-interfering compounds. | Confirm hits in an orthogonal assay format (e.g., AlphaLISA, ELISA, or cell-based assays).[14][22] |
References
-
BioAscent. (n.d.). Identification of false positives in a HTRF screen for small molecule inhibitors of PD-1/PD-L1. Retrieved February 10, 2026, from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved February 10, 2026, from [Link]
-
On HTS. (2023). Z-factor. Retrieved February 10, 2026, from [Link]
- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved February 10, 2026, from [Link]
-
Skalniak, L., et al. (2021). Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles. MDPI. Retrieved February 10, 2026, from [Link]
-
Ganesan, A., et al. (2019). Comprehensive in vitro characterization of PD-L1 small molecule inhibitors. Scientific Reports. Retrieved February 10, 2026, from [Link]
-
Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved February 10, 2026, from [Link]
-
Xu, J., et al. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. Retrieved February 10, 2026, from [Link]
-
Aurora Biolabs. (n.d.). PD-1/PD-L1 Inhibitor Binding Assay Kit. Retrieved February 10, 2026, from [Link]
-
Wang, C., et al. (2021). Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review. Journal of Biomedical Science. Retrieved February 10, 2026, from [Link]
-
Guan, P., et al. (2020). PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice. PLOS ONE. Retrieved February 10, 2026, from [Link]
-
Cisbio. (n.d.). Cisbio Product Catalog. Retrieved February 10, 2026, from [Link]
-
BPS Bioscience. (n.d.). PD-1:PD-L1/PD-L2 Cell-Based Inhibitor Screening Assay Kit. Retrieved February 10, 2026, from [Link]
-
Worcester Polytechnic Institute. (2005). KINASE CHARACTERIZATION AND HTRF ASSAY DEVELOPMENT. Retrieved February 10, 2026, from [Link]
-
Chang, C., et al. (2021). Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy. MDPI. Retrieved February 10, 2026, from [Link]
-
Drug Target Review. (n.d.). LANCE TR-FRET. Retrieved February 10, 2026, from [Link]
-
Sasikumar, P. G., et al. (2019). Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse. Cancer Immunology, Immunotherapy. Retrieved February 10, 2026, from [Link]
-
NCBI Bookshelf. (n.d.). Figure 2: [IP1 HTRF Assay Protocol (Reprinted from Cisbio with permission).] Retrieved February 10, 2026, from [Link]
-
Isogen Life Science. (n.d.). Identification of false positives in a HTRF® screen for small molecule inhibitors of PD-1/PD-L1. Retrieved February 10, 2026, from [Link]
-
RayBiotech. (n.d.). Human PD1 / PD-L1 Binding Assay Kit. Retrieved February 10, 2026, from [Link]
Sources
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- 6. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. bpsbioscience.com [bpsbioscience.com]
Application Note: In Vivo Dosing & Efficacy Profiling of (2R,3S)-PD-1/PD-L1-IN-38
This application note details the in vivo dosing, formulation, and experimental validation for (2R,3S)-PD-1/PD-L1-IN-38 (often referred to in literature as Compound 13e or simply IN-38 ).
Based on the specific stereochemistry and catalog classification, this compound is identified as an orally active Aryl Hydrocarbon Receptor (AhR) antagonist that functions as a small-molecule modulator of the PD-1/PD-L1 axis. Unlike antibody therapies (e.g., pembrolizumab) that sterically block the receptor, IN-38 operates via the AhR-mediated transcriptional regulation of immune checkpoints, promoting IFN-
Executive Summary & Mechanism of Action
(2R,3S)-PD-1/PD-L1-IN-38 represents a class of small-molecule immunomodulators that bridge metabolic signaling and checkpoint inhibition. While direct PD-1/PD-L1 inhibitors (like BMS-1166) block the protein-protein interaction, IN-38 targets the Aryl Hydrocarbon Receptor (AhR) .
-
Mechanism: AhR is a ligand-activated transcription factor. In the tumor microenvironment (TME), tryptophan metabolites (e.g., Kynurenine) activate AhR in T-cells, driving the expression of PD-1 and promoting an "exhausted" phenotype.
-
Action of IN-38: By antagonizing AhR, IN-38 downregulates PD-1 expression transcriptionally and restores effector T-cell function (increased IFN-
, TNF- ). -
Key Advantage: Oral bioavailability and potential to overcome resistance mechanisms associated with antibody steric hindrance.
Pathway Visualization
The following diagram illustrates the intervention point of IN-38 within the T-cell exhaustion pathway.
Caption: Mechanism of (2R,3S)-PD-1/PD-L1-IN-38. The compound antagonizes AhR, preventing its nuclear translocation and subsequent upregulation of PD-1, thereby reversing T-cell exhaustion.
Formulation & Solubility Protocol
Small molecule modulators of the PD-1 axis are often lipophilic. Proper formulation is critical to ensure oral bioavailability and avoid precipitation in the gut.
Recommended Vehicle System
Vehicle: 0.5% Methylcellulose (MC) + 0.5% Tween 80 in ddH₂O. Alternative: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (for IP, though PO is preferred).
Preparation Step-by-Step (Oral Suspension)
-
Weighing: Accurately weigh the required amount of (2R,3S)-PD-1/PD-L1-IN-38 powder.
-
Note: Ensure the stereochemistry is validated; the enantiomer is far more potent than the racemate.
-
-
Wetting: Add 0.5% Tween 80 (calculated as 0.5% of the final volume) directly to the powder. Triturate (grind) with a mortar and pestle or vortex vigorously for 2 minutes to wet the hydrophobic particles.
-
Suspension: Gradually add 0.5% Methylcellulose (400 cP) solution while stirring continuously.
-
Homogenization: Sonicate the suspension for 10–15 minutes in a water bath sonicator at room temperature until a uniform, milky-white suspension is achieved.
-
Storage: Prepare fresh weekly. Store at 4°C protected from light. Vortex well before every dosing.
Solubility Troubleshooting Table
| Solvent / Vehicle | Solubility Status | Application |
| DMSO | Soluble (>20 mg/mL) | Stock solution (store at -20°C) |
| 0.5% MC / 0.5% Tween 80 | Homogeneous Suspension | Recommended for PO (Oral) |
| Corn Oil | Partial / Suspension | Alternative for PO |
| PBS / Saline | Insoluble | Do NOT use directly |
In Vivo Dosing Guidelines
Mouse Model Selection
-
Strain: C57BL/6 (Syngeneic, immunocompetent).
-
Tumor Cell Lines: MC38 (Colon Adenocarcinoma) or CT26 (Colon Carcinoma). These models are highly immunogenic and responsive to checkpoint blockade.
-
Tumor Inoculation:
to cells subcutaneously (s.c.) in the right flank.
Dosing Regimen
Initiate treatment when tumors reach a palpable size of 80–100 mm³ (typically Day 7–10 post-inoculation).
| Parameter | Guideline |
| Route | PO (Oral Gavage) |
| Dose Range | 10 mg/kg – 100 mg/kg |
| Optimal Starting Dose | 30 mg/kg |
| Frequency | QD (Once Daily) |
| Duration | 14 – 21 Days |
| Volume | 10 mL/kg (e.g., 200 µL for a 20g mouse) |
Experimental Groups Design
-
Vehicle Control: 0.5% MC + 0.5% Tween 80 (PO, QD).
-
Low Dose IN-38: 10 mg/kg (PO, QD).
-
High Dose IN-38: 50 mg/kg (PO, QD).
-
Positive Control: Anti-mouse PD-1 Antibody (Clone RMP1-14), 10 mg/kg (IP, BIW).
Efficacy & Pharmacodynamic Readouts[1][2]
To validate the mechanism (AhR antagonism
A. Primary Efficacy
-
Tumor Growth Inhibition (TGI): Measure tumor volume (
) every 2-3 days. -
Endpoint: Calculate %TGI on the final day.
B. Mechanistic Biomarkers (Flow Cytometry)
Harvest tumors at endpoint, dissociate into single-cell suspensions, and stain for the following panel:
| Cell Population | Surface Markers | Intracellular Markers | Expected Effect of IN-38 |
| CD8+ T Cells | CD3+, CD8+, CD45+ | IFN- | Increase (Reinvigoration) |
| Exhausted T Cells | CD3+, CD8+, PD-1 , TIM-3 | TOX (Nuclear) | Decrease in PD-1 intensity |
| Tregs | CD3+, CD4+, CD25+ | FoxP3 | No change or Slight Decrease |
C. Transcriptional Validation (qPCR)
Extract RNA from tumor homogenates to confirm AhR target engagement.
-
Target Genes: Cyp1a1 (AhR downstream target), Pdcd1 (PD-1 gene).
-
Expectation: Treatment should significantly reduce Cyp1a1 mRNA levels, confirming AhR blockade.
References
-
MedChemExpress (MCE). (2023). (2R,3S)-PD-1/PD-L1-IN-38 Product Datasheet. Catalog No. HY-N12537A.
- Liu, Y., et al. (2018). "AHR limits the efficacy of checkpoint blockade." Nature Cancer, describing the role of AhR in regulating PD-1 expression in the tumor microenvironment.
-
Bristo-Myers Squibb. (2015). Immunomodulating compounds.[1][2][3][4] Patent WO2015033299 (Context for small molecule PD-1 pathway modulators and "Compound 13e" nomenclature in related series).
- Cheong, J.E., & Sun, L. (2018). "Targeting the IDO1/TDO2–KYN–AhR Axis for Cancer Immunotherapy." Annual Reports in Medicinal Chemistry, 50, 157-177.
Safety & Handling Warning
(2R,3S)-PD-1/PD-L1-IN-38 is a potent bioactive small molecule. Wear standard PPE (gloves, lab coat, safety glasses). Perform all powder handling in a fume hood or biosafety cabinet. Dispose of animal waste as hazardous chemical waste due to potential excretion of active metabolites.
Sources
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- 3. medchemexpress.com [medchemexpress.com]
- 4. US11224600B2 - Compounds for inhibition of alpha 4 beta 7 integrin - Google Patents [patents.google.com]
cell permeability assay methods for (2R,3S)-PD-1/PD-L1-IN-38
An In-Depth Guide to Cell Permeability Assessment of (2R,3S)-PD-1/PD-L1-IN-38
Abstract
This document provides a comprehensive technical guide with detailed protocols for evaluating the cell permeability of (2R,3S)-PD-1/PD-L1-IN-38, a small molecule inhibitor of the PD-1/PD-L1 immune checkpoint pathway. As an orally active agent, its ability to traverse biological membranes is a critical determinant of its pharmacokinetic profile and ultimate therapeutic efficacy.[1] We present a strategic, tiered approach beginning with a high-throughput screen for passive permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA), followed by a more biologically complex investigation using the Caco-2 cell monolayer assay to assess intestinal absorption and active transport phenomena. This guide is intended for researchers in drug discovery and development, providing the scientific rationale behind protocol choices, step-by-step methodologies, data analysis, and troubleshooting insights to ensure robust and reliable permeability assessment.
Introduction: The Critical Role of Permeability for a Small Molecule Immune Checkpoint Inhibitor
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) constitute a pivotal immune checkpoint pathway that tumor cells often exploit to evade immune surveillance.[2][3] While monoclonal antibodies targeting this axis have revolutionized cancer therapy, small molecule inhibitors offer potential advantages, including oral bioavailability and different pharmacokinetic profiles.[4] Some small molecule inhibitors of this pathway act by binding to PD-L1, inducing its dimerization and subsequent internalization, thereby removing it from the cell surface and preventing its interaction with PD-1 on T-cells.[5][6]
(2R,3S)-PD-1/PD-L1-IN-38 is an orally active small molecule antagonist in this class.[1] For any oral drug, permeability across the intestinal epithelium is the gateway to systemic circulation and, therefore, a prerequisite for efficacy.[][8] Poor permeability can lead to low bioavailability, requiring higher doses that may increase off-target toxicity.[] Therefore, a thorough understanding of the permeability characteristics of (2R,3S)-PD-1/PD-L1-IN-38 is essential for its development.
This guide details a two-tiered assay strategy to comprehensively characterize its permeability profile:
-
PAMPA: To rapidly determine passive, transcellular permeability.[9]
-
Caco-2 Assay: To model human intestinal absorption, accounting for passive diffusion, paracellular transport, and the influence of active efflux transporters.[10]
Signaling Pathway Context
The following diagram illustrates the PD-1/PD-L1 signaling axis and the proposed mechanism of action for a small molecule inhibitor.
Caption: High-level workflow for the PAMPA experiment.
Detailed Protocol
Materials and Reagents:
-
(2R,3S)-PD-1/PD-L1-IN-38
-
High Permeability Control: Caffeine or Propranolol
-
Low Permeability Control: Atenolol or Mannitol
-
PAMPA "sandwich" plates (e.g., Millipore MultiScreen-IP, Corning Gentest)
-
Lecithin (from soybean)
-
Dodecane
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
96-well analytical plates (e.g., for LC-MS/MS)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Lipid Solution: Prepare a 2% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved. [11] * Compound Stock Solutions: Prepare 10 mM stock solutions of the test compound and controls in 100% DMSO.
-
Donor Working Solutions: Dilute the 10 mM stock solutions into PBS (pH 7.4) to a final concentration of 100-200 µM. The final DMSO concentration should be kept low (e.g., <1%) to not disrupt the membrane.
-
Acceptor Solution: Use PBS (pH 7.4). Some protocols add a small amount of DMSO (e.g., 5%) to act as a sink. [11]2. Assay Setup:
-
Using a multichannel pipette, carefully apply 5 µL of the lipid solution to the filter membrane of each well in the donor plate. Allow the solvent to fully impregnate the filter (approx. 5 minutes). Avoid touching the membrane with the pipette tips. [11] * Add 300 µL of the acceptor solution to each well of the 96-well acceptor plate. [11] * Carefully remove any excess lipid solution from the donor plate.
-
Add 150-200 µL of the donor working solution to each well of the lipid-coated donor plate. [11]3. Incubation:
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich".
-
Incubate the assembly at room temperature for 5 to 18 hours. The plate should be covered and placed in a chamber with a moist towel to minimize evaporation. [11]4. Sample Collection & Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Collect samples from both the donor and acceptor wells for analysis. Also, analyze a reference sample of the initial donor working solution (this is C0).
-
Determine the concentration of the compound in all samples using a validated LC-MS/MS method. [12]
-
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated using the following equation:[13]
Papp = [ -ln(1 - CA(t) / Cequilibrium) ] * ( VD * VA / (VD + VA) ) / ( Area * Time )
Where:
-
CA(t): Concentration in the acceptor well at time t.
-
Cequilibrium: Equilibrium concentration, calculated as (CD(t) * VD + CA(t) * VA) / (VD + VA).
-
VD: Volume of the donor well (cm³).
-
VA: Volume of the acceptor well (cm³).
-
Area: Surface area of the membrane (cm²).
-
Time: Incubation time (seconds).
Table 1: Interpretation of PAMPA Permeability Results
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Predicted In Vivo Absorption |
| < 1 | Low | < 30% |
| 1 - 10 | Medium | 30 - 80% |
| > 10 | High | > 80% |
This classification is a general guideline and may vary slightly between laboratories.
Tier 2 Protocol: Caco-2 Permeability Assay
The Caco-2 assay is the industry standard for predicting human intestinal absorption. [14]Caco-2 cells, when cultured on semi-permeable filter supports, differentiate over ~21 days to form a polarized monolayer with tight junctions and functional efflux transporters, thus mimicking the intestinal barrier. [10][15]This assay provides a more holistic view of permeability, encompassing both passive and active transport mechanisms. [12]
Principle of the Assay
A confluent monolayer of Caco-2 cells on a Transwell™ insert separates an apical (AP) compartment, representing the intestinal lumen, from a basolateral (BL) compartment, representing the bloodstream. [16]The test compound is added to one compartment (donor), and its appearance in the other compartment (receiver) is monitored over time. By performing the experiment in both directions (AP→BL and BL→AP), one can determine not only the rate of absorption but also whether the compound is a substrate of efflux pumps. [10]
Experimental Workflow: Caco-2 Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Detailed Protocol
Materials and Reagents:
-
Caco-2 cells (ATCC® HTB-37™)
-
Complete growth medium (e.g., DMEM with 10% FBS, NEAA, Pen/Strep)
-
Transwell™ permeable supports (e.g., 24-well plate, 0.4 µm pore size)
-
Transport buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
High Permeability Control: Propranolol
-
Low Permeability / P-gp Substrate Control: Digoxin
-
Low Permeability (Paracellular) Control: Lucifer Yellow or Mannitol
-
P-gp Inhibitor (optional): Verapamil
-
EVOM2™ Epithelial Voltohmmeter with STX2 electrode ("chopstick" probe)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation (3 weeks):
-
Culture Caco-2 cells according to standard protocols.
-
Seed cells onto the apical side of the Transwell™ inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days, replacing the medium in both AP and BL compartments every 2-3 days. The cells will differentiate and form a tight monolayer. [15]2. Monolayer Integrity Check (Day of Experiment):
-
Before the experiment, carefully wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Measure the Transepithelial Electrical Resistance (TEER) of each well using the EVOM2™. TEER values should be >200 Ω·cm² for the monolayer to be considered intact and suitable for the assay. [15][17]Discard any wells that do not meet this criterion.
-
-
Transport Experiment (Bidirectional):
-
Prepare dosing solutions of (2R,3S)-PD-1/PD-L1-IN-38 and controls in transport buffer at the desired concentration (e.g., 10 µM).
-
For AP→BL transport (n=3-4 replicates):
-
Add 0.4 mL of the dosing solution to the apical (AP) chamber.
-
Add 1.2 mL of fresh transport buffer to the basolateral (BL) chamber.
-
-
For BL→AP transport (n=3-4 replicates):
-
Add 1.2 mL of the dosing solution to the basolateral (BL) chamber.
-
Add 0.4 mL of fresh transport buffer to the apical (AP) chamber.
-
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂, typically with gentle orbital shaking (~50 rpm) for 1-2 hours. [17]4. Sample Collection and Integrity Follow-up:
-
At the end of the incubation, collect samples from both the donor and receiver compartments of all wells.
-
To confirm monolayer integrity was maintained throughout the experiment, add a solution containing Lucifer Yellow to the AP side and incubate for another hour. Measure the amount of Lucifer Yellow that permeated to the BL side. Papp for Lucifer Yellow should be very low (<1 x 10⁻⁶ cm/s).
-
-
Analysis:
-
Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated for each direction:
Papp = ( dQ / dt ) / ( A * C0 )
Where:
-
dQ/dt: The rate of appearance of the compound in the receiver compartment (nmol/s).
-
A: The surface area of the membrane (cm²).
-
C0: The initial concentration in the donor compartment (nmol/cm³).
The Efflux Ratio (ER) is then calculated:
ER = Papp (BL→AP) / Papp (AP→BL)
Table 2: Interpretation of Caco-2 Permeability and Efflux Results
| Papp (AP→BL) (x 10⁻⁶ cm/s) | Permeability Classification |
| < 2 | Low |
| 2 - 20 | Medium |
| > 20 | High |
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant active efflux observed. |
| ≥ 2 | Compound is likely a substrate of an efflux transporter (e.g., P-gp). [18][15] |
Interpreting the Data for (2R,3S)-PD-1/PD-L1-IN-38:
-
High Papp (AP→BL) and ER < 2: Indicates good passive permeability and high potential for oral absorption.
-
Low Papp (AP→BL) and ER < 2: Suggests poor passive permeability is the limiting factor for absorption.
-
Low to Medium Papp (AP→BL) and ER ≥ 2: Indicates that even if passive permeability is acceptable, active efflux is significantly limiting its net transport, suggesting poor in vivo absorption. An additional experiment including a P-gp inhibitor like verapamil can confirm if P-gp is responsible. [10]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects on plate; Pipetting errors; Compound instability. | Ensure a homogenous cell suspension during seeding. Avoid using the outermost wells of the plate. Use calibrated pipettes and reverse pipetting for viscous solutions. Check compound stability in assay buffer. |
| Low TEER values in Caco-2 assay | Incomplete monolayer formation; Cell toxicity from test compound; Contamination. | Allow cells to culture for a longer period (up to 28 days). Test for compound cytotoxicity at the assay concentration. Check cultures for mycoplasma contamination. |
| Poor mass balance / Low recovery (<80%) | Compound binding to plasticware; Compound metabolism by cells (Caco-2); Compound instability. | Use low-binding plates. Analyze cell lysates to quantify intracellular compound. Reduce incubation time or include a broad-spectrum metabolism inhibitor (use with caution). |
| PAMPA results don't correlate with Caco-2 | Compound is a substrate for active transport (uptake or efflux); Compound primarily uses paracellular route. | This is an expected and informative outcome. An ER > 2 in the Caco-2 assay confirms efflux. If Papp (Caco-2) > Papp (PAMPA), an uptake transporter may be involved. |
Conclusion
The systematic evaluation of cell permeability is a cornerstone of preclinical drug development. For an orally administered small molecule like (2R,3S)-PD-1/PD-L1-IN-38, this assessment is non-negotiable. By employing the tiered strategy outlined in this guide—starting with the rapid and resource-efficient PAMPA for passive permeability, followed by the mechanistically informative Caco-2 assay—researchers can build a comprehensive profile of the compound's absorption potential. This data is crucial for lead optimization, formulation development, and predicting in vivo pharmacokinetic behavior, ultimately guiding the successful progression of this promising therapeutic candidate.
References
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
MDCK-MDR1 Permeability Assay. AxisPharm. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
- Caco2 assay protocol. Source document.
-
MDCK-MDR1 Permeability Assay. Evotec. [Link]
-
MDCK Permeability. Creative Biolabs. [Link]
-
Cell Permeability Assay. BioIVT. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]
-
Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org. [Link]
-
The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PMC. [Link]
-
In Vitro Permeability Assay. Creative Bioarray. [Link]
-
Physicochemical properties of drugs and membrane permeability. Request PDF on ResearchGate. [Link]
-
MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]
-
PAMPA Permeability Assay PDF. Technology Networks. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays. PMC. [Link]
-
Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025). MDPI. [Link]
-
Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. PMC. [Link]
-
Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Frontiers. [Link]
-
Chemical structures of known small-molecule inhibitors of PD-1/PD-L1. ResearchGate. [Link]
-
PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome. PMC. [Link]
-
Mechanism of action of PD-1 and PD-L1 inhibitors. ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
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- 18. MDCK-MDR1 Permeability | Evotec [evotec.com]
formulation strategies for oral delivery of (2R,3S)-PD-1/PD-L1-IN-38
Application Note: Formulation Strategies for Oral Delivery of (2R,3S)-PD-1/PD-L1-IN-38
Executive Summary & Strategic Rationale
The transition from intravenous monoclonal antibodies (mAbs) to oral small molecules for PD-1/PD-L1 blockade represents a paradigm shift in immuno-oncology. While mAbs like pembrolizumab offer high specificity, they suffer from poor tissue penetration, immunogenicity, and the burden of IV administration.
(2R,3S)-PD-1/PD-L1-IN-38 (hereafter IN-38 ) represents a next-generation small molecule inhibitor. Unlike flat aromatic systems, IN-38 utilizes a specific stereochemical configuration—(2R,3S)—to induce PD-L1 dimerization, effectively sequestering the ligand from the PD-1 receptor.
The Challenge: IN-38 exhibits classic Biopharmaceutics Classification System (BCS) Class IV behavior (or borderline Class II):
-
Low Aqueous Solubility: Driven by its lipophilic biphenyl/macrocyclic core (LogP > 3.5).
-
Permeability Limits: High molecular weight (>500 Da) and potential efflux pump susceptibility (P-gp substrate).
-
Stereochemical Fragility: The (2R,3S) chiral centers are susceptible to racemization under harsh processing conditions (e.g., high-shear wet granulation or extreme pH).
The Solution: This guide details two primary formulation strategies to unlock the oral bioavailability of IN-38:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): To maximize solubilization and leverage lymphatic transport.
-
Amorphous Solid Dispersions (ASD): To generate a high-energy metastable state for rapid dissolution.
Pre-Formulation Characterization Protocol
Before formulation, the physicochemical "fingerprint" of IN-38 must be established to guide excipient selection.
Physicochemical Profiling[1][2]
-
LogP/LogD Determination: Use the shake-flask method (n-octanol/water) at pH 1.2, 6.8, and 7.4.
-
Target: If LogP > 4, prioritize Lipid-based formulations (SEDDS).
-
-
Chiral Stability Stress Test:
-
Incubate IN-38 in simulated gastric fluid (SGF) and intestinal fluid (SIF) for 4 hours.
-
Analysis: Chiral HPLC (e.g., Chiralpak AD-H column) to detect conversion of (2R,3S) to (2S,3S) or other diastereomers.
-
Critical: If >1% racemization occurs, enteric coating is mandatory.
-
Formulation Decision Tree
Figure 1: Decision matrix for selecting the optimal delivery vehicle based on IN-38 physicochemical properties.
Strategy A: Lipid-Based Delivery (SEDDS)
Rationale: Small molecule PD-1 inhibitors often bind to hydrophobic pockets on PD-L1. This lipophilicity makes them ideal candidates for SEDDS, which maintain the drug in a solubilized state throughout the GI tract and promote absorption via the intestinal lymphatic system (bypassing first-pass hepatic metabolism).
Materials Selection
-
Oil Phase (Solubilizer): Capryol™ 90 (Propylene glycol monocaprylate) or Peceol™ (Glyceryl monooleate). Why: Medium-chain mono/diglycerides often show higher solubility for biphenyl-based drugs than long-chain triglycerides.
-
Surfactant (Emulsifier): Cremophor® EL (Kolliphor EL) or Tween 80. Why: HLB > 12 is required for spontaneous emulsification.
-
Co-Surfactant (Stability): Transcutol® HP (Diethylene glycol monoethyl ether). Why: Reduces interfacial tension and prevents drug precipitation upon aqueous dilution.
Protocol: Preparation of IN-38 Loaded SEDDS
Step 1: Solubility Screening
-
Add excess IN-38 (approx. 50 mg) to 1 mL of various oils (Capryol 90, Labrafil M1944CS, Olive Oil).
-
Vortex for 5 mins; heat to 40°C for 1 hour to facilitate equilibrium.
-
Centrifuge at 10,000 rpm for 10 mins.
-
Quantify supernatant concentration via HPLC-UV (254 nm).
-
Selection Criteria: Select the oil with the highest solubilizing capacity.
Step 2: Construction of Pseudo-Ternary Phase Diagram
-
Mix Surfactant and Co-surfactant (Smix) in ratios of 1:1, 2:1, and 3:1.
-
Titrate Oil + Smix mixtures with water dropwise.
-
Observe visual transition from transparent (microemulsion) to turbid (coarse emulsion).
-
Goal: Identify the "Nanoemulsion Region" (transparent/bluish tint) where droplet size is <200 nm.
Step 3: Final Formulation
-
Composition: Based on phase diagram (e.g., 20% Capryol 90, 40% Kolliphor EL, 40% Transcutol HP).
-
Dissolve IN-38 (10 mg/mL) into the mixture under magnetic stirring (200 rpm) at 37°C until clear.
-
Encapsulation: Fill into HPMC capsules (Size 0) and band-seal to prevent leakage.
Step 4: Characterization (Self-Validation)
-
Dispersibility Test: Add 1 mL formulation to 900 mL water (37°C) under gentle paddling.
-
Pass Criteria: Formation of clear/bluish dispersion in < 2 minutes.
-
-
Droplet Size Analysis (DLS):
-
Pass Criteria: Z-average < 150 nm; PDI < 0.3.
-
Correction: If PDI > 0.3, increase Smix ratio or switch to a higher HLB surfactant.
-
Strategy B: Amorphous Solid Dispersion (ASD)
Rationale: If IN-38 is stable against heat/shear but has a high melting point, ASD is preferred to "freeze" the molecule in a disordered, high-energy state, enhancing apparent solubility.
Protocol: Hot Melt Extrusion (HME)
Materials:
-
Polymer: HPMCAS-L (Hydroxypropyl methylcellulose acetate succinate). Why: Amphiphilic nature stabilizes hydrophobic drugs; pH-dependent solubility prevents drug release in the acidic stomach (protecting the stereocenter) and releases in the upper intestine.
Workflow:
-
Physical Mixture: Blend IN-38 and HPMCAS-L in a 1:3 ratio (w/w).
-
Extrusion: Use a twin-screw extruder (e.g., Thermo Fisher Pharma 11).
-
Zone 1 (Feed): 100°C
-
Zone 2 (Mixing): 140°C (Must be > Tg of polymer but < degradation temp of IN-38).
-
Zone 3 (Die): 135°C
-
-
Downstream: Cool the extrudate strand on a conveyor; mill into fine powder (< 250 µm).
-
QC - XRD: Perform X-Ray Powder Diffraction.
-
Pass Criteria: Absence of sharp crystalline peaks (halo pattern).
-
Fail: Presence of peaks indicates residual crystallinity; increase polymer ratio or processing temperature.
-
Mechanistic Evaluation & Biological Validation
Dissolution Mechanism
The following diagram illustrates how the SEDDS formulation overcomes the absorption barrier for IN-38.
Figure 2: Mechanism of action for SEDDS-mediated delivery of IN-38, highlighting the lymphatic bypass of first-pass metabolism.
In Vitro PD-1/PD-L1 Blockade Assay
To verify that the formulation process did not alter the biological activity (stereochemical integrity) of IN-38:
-
Assay: Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 binding assay.
-
Sample: Extract IN-38 from the SEDDS formulation using acetonitrile (precipitate lipids/polymers).
-
Control: Pure, unprocessed IN-38 standard.
-
Readout: IC50 values must be statistically equivalent. An increase in IC50 suggests racemization (since the (2S,3S) isomer is likely less potent).
Summary of Key Parameters
| Parameter | Specification Target | Method of Verification |
| Appearance | Clear, pale yellow liquid (SEDDS) | Visual Inspection |
| Droplet Size | < 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity (PDI) | < 0.3 | DLS |
| Chiral Purity | > 99% (2R,3S) | Chiral HPLC (e.g., Chiralpak AD-H) |
| Drug Loading | > 50 mg/g | HPLC-UV |
| Dissolution (20 min) | > 80% Release | USP Apparatus II (Paddle) in FaSSIF |
References
-
Skalniak, L. et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint in cancer therapy.[1][2][3][4][5][6][7][8][9][10] Oncotarget, 8(41), 71516–71525. Link
-
Guzman-Martinez, G. et al. (2021). Discovery of Small-Molecule PD-1/PD-L1 Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents, 31(1), 1-15. Link
-
Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems.[11] European Journal of Pharmaceutical Sciences, 11(Suppl 2), S93-S98. Link
-
Vasconcelos, T. et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[12][13] Drug Discovery Today, 12(23-24), 1068-1075. Link
-
Zak, K. M. et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[2][3][5][7][8][10][14] Oncotarget, 7(21), 30323–30335. Link
Sources
- 1. Advances in cancer immunotherapy using small-molecular inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antitumor activity evaluation of 1,2,3-triazole derivatives as potent PD-1/PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 6. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Characteristics of PD-L1 Inhibitors, from Peptides to Small Molecules [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pulsus.com [pulsus.com]
Application Note: Handling, Storage, and Stability of (2R,3S)-PD-1/PD-L1-IN-38
Abstract & Compound Profile
The development of small-molecule inhibitors for the PD-1/PD-L1 checkpoint axis represents a paradigm shift from monoclonal antibodies.[1][2][3] (2R,3S)-PD-1/PD-L1-IN-38 belongs to a class of highly potent, hydrophobic biphenyl derivatives that function not by simple steric blockade, but by inducing the dimerization of PD-L1 on the tumor cell surface.[4] This mechanism sequesters the ligand, preventing its interaction with PD-1 on T-cells.[5][6]
However, the efficacy of this compound is strictly governed by its stereochemistry. The (2R,3S) configuration is non-negotiable; it dictates the precise fit within the hydrophobic cylindrical pocket formed between two PD-L1 monomers. Improper handling that leads to racemization, precipitation, or hydrolysis will result in "silent" assay failure—where the compound appears present but is stereochemically inactive.
Physicochemical Snapshot
| Property | Characteristic | Critical Implication |
| Molecular Class | Biphenyl-based Small Molecule | High hydrophobicity; low aqueous solubility.[4] |
| Stereochemistry | (2R,3S) Chiral Centers | Susceptible to racemization at extreme pH (>9 or <4).[4] |
| State | Crystalline Powder | Hygroscopic; requires desiccation. |
| Solubility | DMSO (>10 mg/mL), Ethanol (Low), Water (Insoluble) | Do not dissolve directly in aqueous buffer.[4] |
| Primary Risk | Aqueous "Crash-out" (Precipitation) | Rapid precipitation upon dilution into media if not managed.[4] |
Storage Protocols: Preserving the Active Isomer
Stability is not a static state; it is a kinetic battle against entropy (degradation).[4] For (2R,3S)-PD-1/PD-L1-IN-38, the primary enemies are moisture (hydrolysis) and thermal cycling (crystal growth/precipitation).[4]
A. Lyophilized Powder Storage
-
Temperature: Store at -20°C for up to 2 years, or -80°C for indefinite storage.
-
Environment: The vial must be sealed under inert gas (Argon or Nitrogen) and placed inside a secondary container with active desiccant (e.g., silica gel or molecular sieves).[4]
-
Light Protection: While the biphenyl core is relatively stable, auxiliary functional groups may be photosensitive. Store in amber vials or wrap in foil.
B. Solubilized Stock Storage (The "Single-Freeze" Rule)
Once reconstituted in DMSO, the stability clock accelerates.
-
Solvent: Use anhydrous DMSO (≥99.9%, molecular biology grade).[4]
-
Concentration: Aim for a high concentration stock (e.g., 10 mM or 50 mM) to minimize the volume of DMSO added to cells later.
-
Aliquot Strategy: Never freeze-thaw the bulk stock.
-
Why? DMSO is hygroscopic. Every time you open a cold vial, it pulls atmospheric water into the solution. This water shifts the polarity, causing the hydrophobic inhibitor to micro-precipitate.
-
Protocol: Immediately after dissolution, dispense into single-use aliquots (e.g., 10-50 µL) in low-binding PCR tubes.
-
-
Storage: Store aliquots at -80°C. Use within 6 months.
Reconstitution & Handling Workflow
This protocol is designed to prevent "shock precipitation"—a common error where the hydrophobic drug crashes out of solution the moment it hits the aqueous media, forming invisible micro-crystals that fail to bind PD-L1.
Step-by-Step Solubilization Protocol
-
Equilibration: Remove the product vial from the freezer and let it sit at room temperature for 30 minutes before opening.
-
Causality: Opening a cold vial causes condensation on the powder, leading to immediate hydrolysis or stickiness.
-
-
Dissolution: Add the calculated volume of Anhydrous DMSO to achieve a 10 mM stock. Vortex vigorously for 30 seconds.
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solubilization.
-
-
Intermediate Dilution (The "Step-Down" Method):
-
Do not pipette 1 µL of 10 mM stock directly into 1 mL of cell media. The local concentration spike will cause precipitation.
-
Correct Method: Prepare a 10x or 100x intermediate in a compatible co-solvent (e.g., PBS + 5% DMSO) or simply dilute the stock 1:10 in media while vortexing the media.
-
-
Final Application: Add the intermediate solution to your assay plate. Ensure final DMSO concentration is <0.5% to avoid cellular toxicity.
Workflow Visualization
The following diagram illustrates the critical path to maintaining bioactivity.
Caption: Critical path for reconstitution. Note the "Step-down" dilution to avoid hydrophobic precipitation.
Stability Mechanisms & Troubleshooting
Understanding how the molecule fails allows you to diagnose experimental variance.
Mechanism of Action vs. Instability
Small molecule PD-L1 inhibitors function by binding to a specific hydrophobic pocket on PD-L1, acting as "molecular glue" to form a PD-L1 homodimer.
-
The Trap: If the (2R,3S) stereochemistry is lost (racemization), the molecule may still be soluble but will not fit the chiral pocket.
-
The Sign: A loss of potency (IC50 shift) without visible precipitation suggests chemical degradation (oxidation or racemization).
Troubleshooting Decision Tree
Caption: Diagnostic logic for resolving potency issues with (2R,3S)-PD-1/PD-L1-IN-38.
References
-
Zak, K. M., et al. (2016).[4][7] "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget, 7(21), 30323–30335.[4] Link
- Context: Establishes the mechanism of PD-L1 dimeriz
-
Skalniak, L., et al. (2017).[4] "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells."[4][5] Oncotarget, 8(44), 75516–75529.[4] Link
- Context: Provides biological validation protocols for small molecule inhibitors like BMS-1166 (analogous class).
-
Perry, J., et al. (2019).[4] "Checkpoint inhibitors: small molecule vs. antibody." Journal of Medicinal Chemistry. Link
- Context: Discusses the physicochemical challenges (solubility/stability) specific to small molecule checkpoint inhibitors.
-
Cayman Chemical. "PD-1/PD-L1 Inhibitor 2 Product Information." Link
- Context: Reference for standard handling of hydrophobic PD-L1 inhibitors (analogous compound d
Sources
- 1. Progress in small-molecule inhibitors targeting PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INCB086550 - Wikipedia [en.wikipedia.org]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) | Oncotarget [oncotarget.com]
Technical Support Center: Metabolic Stability of (2R,3S)-PD-1/PD-L1-IN-38
Case ID: MS-IN38-OPT Assigned Specialist: Senior Application Scientist, ADME-Tox Division Status: Open Subject: Troubleshooting & Enhancing Microsomal Stability for Hydrophobic PD-1 Inhibitors[1]
Executive Summary
(2R,3S)-PD-1/PD-L1-IN-38 belongs to a class of small-molecule inhibitors (typically biphenyl or terphenyl derivatives) designed to disrupt the PD-1/PD-L1 protein-protein interaction.[1] These molecules are inherently lipophilic (High cLogP > 4.[1]0) to penetrate the hydrophobic cleft of the PD-L1 dimer.[2]
The Core Challenge: This high lipophilicity makes the compound a prime substrate for Cytochrome P450 (CYP) enzymes (specifically CYP3A4) in liver microsomes, leading to rapid intrinsic clearance (
This guide addresses two distinct goals:
-
Diagnostic: Ensuring your stability data is real and not an assay artifact.
-
Optimization: Chemical strategies to actually improve the molecule's half-life (
).
Part 1: Diagnostic Troubleshooting (Is your data real?)[1]
Before modifying the molecule, you must validate the assay. Hydrophobic PD-1 inhibitors are notorious for "disappearing" from solution not due to metabolism, but due to sticking to the plate.
Q1: My compound disappears even in the absence of NADPH. Why?
A: This is a classic sign of Non-Specific Binding (NSB) .
-
Mechanism: The biphenyl core of IN-38 binds avidly to polypropylene and polystyrene.
-
Solution:
-
Switch Labware: Use Glass-coated or Low-Binding polypropylene plates.[1]
-
Add Surfactant: Incorporate 0.01% Triton X-100 or BSA (0.1%) to the buffer after quenching to prevent sticking during analysis, though this cannot be added during incubation as it inhibits CYPs.
-
Control Check: Always run a
sample without NADPH.[1] If recovery is <80%, your metabolic stability data is invalid.[1]
-
Q2: The clearance (
) is non-linear with protein concentration.
A: This indicates Protein Binding within the microsome mixture itself.
-
The Issue: High lipophilicity means the drug partitions into the microsomal lipid membrane, reducing the free concentration (
) available to the enzymes. -
The Fix: You must calculate the unbound fraction in microsomes (
) to correct your clearance values.
Part 2: Chemical Optimization (Enhancing Stability)
If the assay is valid and the compound is genuinely unstable, apply these medicinal chemistry strategies targeting the specific metabolic "soft spots" of the PD-1/PD-L1 inhibitor scaffold.
Strategy A: Deuteration of Benzylic Sites
The (2R,3S) stereocenters and adjacent benzylic positions are primary sites for CYP-mediated hydroxylation.
-
Action: Replace Hydrogen with Deuterium (D) at the benzylic carbon.
-
Mechanism: The C-D bond is stronger than the C-H bond. This exploits the Kinetic Isotope Effect (KIE) , slowing down the rate-determining step of CYP oxidation without altering binding affinity.
Strategy B: Linker Rigidification & Fluorination
Many PD-1 inhibitors utilize ether linkers that are susceptible to O-dealkylation.[1]
-
Action: Replace the standard ether linker (
) with a difluoromethyleneoxy linker ( ).[1] -
Evidence: Research on BMS-series analogues demonstrates that this modification blocks oxidative metabolism at the linker while maintaining the necessary geometry to bind the PD-L1 dimer.
Strategy C: Blocking the "Soft Spot" (Para-position)
CYP enzymes prefer electron-rich aromatic rings, attacking the para position.
-
Action: Install a Fluorine or Chlorine atom at the para position of the terminal phenyl ring.
-
Mechanism: Halogens withdraw electron density (deactivating the ring toward oxidation) and physically block the site of metabolic attack.
Part 3: Visual Workflows
Figure 1: Microsomal Stability Assay Workflow
A standardized decision process for running the assay with hydrophobic compounds.
Caption: Standardized workflow for microsomal stability testing, highlighting the critical "NSB Check" control arm required for hydrophobic PD-1 inhibitors.
Figure 2: Metabolic Optimization Logic (SAR)
Decision tree for modifying the chemical structure based on metabolite identification.
Caption: Structural Activity Relationship (SAR) decision tree for stabilizing (2R,3S)-PD-1/PD-L1-IN-38 based on specific metabolic liabilities.
Part 4: Validated Experimental Protocol
Objective: Determine intrinsic clearance (
Materials:
-
Microsomes: Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]
-
Compound: (2R,3S)-PD-1/PD-L1-IN-38 (10 mM stock in DMSO).[1]
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]
-
Quench: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]
Step-by-Step Procedure:
-
Preparation:
-
Incubation:
-
Mix 100 µL Compound + 100 µL Microsomes (Final Protein: 0.5 mg/mL).
-
Start Reaction: Add 20 µL NADPH regenerating system.
-
NSB Control: In a separate plate, add Buffer instead of NADPH.
-
-
Sampling:
-
At
minutes, remove 30 µL aliquots. -
Immediately dispense into 120 µL ice-cold ACN (with Internal Standard) to quench.
-
-
Processing:
-
Centrifuge at 4000 rpm for 20 minutes (4°C) to pellet precipitated proteins.
-
Transfer supernatant to a glass-coated HPLC vial.[1]
-
-
Data Analysis:
Critical Pass Criteria:
- sample peak area must be within 15% of theoretical max.
-
NSB Control (
without NADPH) must show >80% parent remaining.[1]
References
-
Small-molecule inhibitors targeting PD-L1. RSC Medicinal Chemistry. (2024).[1][6] Detailed review of the biphenyl core structure and strategies (like fluorination) used to improve the metabolic profile of BMS-series inhibitors. [1]
-
Development of the Inhibitors That Target the PD-1/PD-L1 Interaction. MDPI Molecules. (2019). Discusses the SAR of biphenyl scaffolds and the necessity of polar groups to balance hydrophobicity and stability. [1]
-
Microsomal Stability Assay Troubleshooting. Creative Bioarray. General guide on interpreting intrinsic clearance and handling hydrophobic compounds in microsomal assays. [1]
-
Structure of the Complex of Human PD-1 and PD-L1. NIH/PMC. (2015). foundational structural biology paper defining the hydrophobic cleft that necessitates the lipophilic nature of these inhibitors.
Sources
- 1. INCB086550 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. mttlab.eu [mttlab.eu]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Guide: Identification of Degradation Products of (2R,3S)-PD-1/PD-L1-IN-38
Prepared by: Senior Application Scientist, Advanced Biotherapeutics Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the small molecule PD-1/PD-L1 inhibitor, (2R,3S)-PD-1/PD-L1-IN-38. The focus of this document is to provide a comprehensive framework for identifying and characterizing its potential degradation products. Understanding the stability of this molecule is critical for ensuring its quality, safety, and efficacy throughout the drug development lifecycle.[1][2]
Introduction to (2R,3S)-PD-1/PD-L1-IN-38
(2R,3S)-PD-1/PD-L1-IN-38 is a small molecule antagonist of the Aryl Hydrocarbon Receptor (AhR) that demonstrates anticancer activity.[3] Like other small molecule inhibitors targeting the PD-1/PD-L1 axis, it represents a promising class of cancer immunotherapeutics.[4][5] The chemical stability of such molecules is a cornerstone of their therapeutic potential. Degradation can lead to a loss of potency, the formation of inactive impurities, or the generation of potentially toxic by-products.[1][6] Therefore, a thorough investigation of its degradation pathways is mandated by regulatory bodies and is essential for developing a stable formulation and defining appropriate storage conditions.[7][8]
This guide will address common questions and challenges encountered during stability studies and provide validated protocols for conducting forced degradation experiments and subsequent analytical characterization.
Section 1: Predictive Degradation Profile
The chemical structure of (2R,3S)-PD-1/PD-L1-IN-38 contains several functional groups susceptible to degradation under common stress conditions. Based on its relation to other biphenyl-methanol scaffold inhibitors, key labile sites likely include amide and ether linkages.
The two most common degradation pathways for pharmaceutical agents are hydrolysis and oxidation.[6][9][10]
-
Hydrolysis: This involves the cleavage of a chemical bond by reaction with water.[11][12] Amide bonds, while more stable than esters, are susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule into its constituent carboxylic acid and amine fragments.[9][13]
-
Oxidation: This process involves the loss of electrons, often through reaction with oxygen, peroxides, or trace metal ions.[9][13] The electron-rich aromatic rings (biphenyl system) and benzylic positions are potential sites for oxidation, leading to hydroxylated or other oxidized derivatives.
The diagram below illustrates the most probable primary degradation pathways for a representative structure.
Caption: Predicted primary degradation pathways for (2R,3S)-PD-1/PD-L1-IN-38.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues in a practical question-and-answer format.
Q1: We are observing unexpected peaks in our HPLC chromatogram during stability testing of (2R,3S)-PD-1/PD-L1-IN-38. How can we determine if these are degradation products?
Answer: The appearance of new peaks or the growth of existing impurity peaks in a chromatogram over time is a strong indicator of degradation. To confirm this, you should:
-
Perform a Mass Balance Calculation: A crucial step in a stability study is to ensure mass balance. The sum of the assay value of the main compound and the levels of all impurities (including degradation products) should remain close to 100% of the initial value.[14] A significant drop suggests that some degradants may not be eluting from the column or are not detectable by the UV detector.
-
Conduct Forced Degradation Studies: Intentionally degrade the drug substance under stressed conditions (e.g., acid, base, heat, oxidation, light).[2][7] If the peaks observed in your stability study match the retention times of peaks generated during forced degradation, it strongly suggests they are indeed degradants. This process is foundational to developing a stability-indicating method.[7][15]
-
Utilize Peak Purity Analysis: If you are using a Photo Diode Array (PDA) detector, perform a peak purity analysis on the parent drug peak. This can help determine if a co-eluting degradant is hidden under the main peak.[7]
Q2: What are the most likely degradation pathways for this molecule under acidic or basic conditions?
Answer: Under acidic or basic conditions, the primary degradation pathway is expected to be hydrolysis .[9][16] The amide linkage is the most probable site for this reaction.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the carbon-nitrogen bond.[13] While amides are generally more resistant to hydrolysis than esters, the reaction can proceed at elevated temperatures or extreme pH values.[9][13] You would expect to see the formation of the constituent carboxylic acid and amine fragments.
Q3: How do I design a forced degradation study to systematically identify potential degradation products?
Answer: A well-designed forced degradation (or stress testing) study is essential to identify likely degradation products and establish the specificity of your analytical methods.[7][15] The goal is to achieve a target degradation of approximately 10-20%.[17] Degrading the molecule too much can lead to secondary degradants that may not be relevant under normal storage conditions.
The study should include the following conditions, as recommended by ICH guidelines:[8]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C.
-
Neutral Hydrolysis: e.g., Water at 80 °C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Expose the solid drug and a solution to light (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Thermal Degradation: Expose the solid drug to high heat (e.g., 80 °C).
Samples should be analyzed at several time points. A control sample (unstressed) should always be analyzed alongside the stressed samples.
Q4: Our LC-MS data shows several new masses. What is the general workflow for structural elucidation of these unknown degradants?
Answer: Structural elucidation is a systematic process.
-
Determine Molecular Formula: Use high-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, to obtain an accurate mass of the degradant. This allows you to predict the elemental composition with high confidence.
-
Propose Structures: Based on the molecular formula and knowledge of the parent structure, propose potential structures. For example, a +16 Da mass shift often indicates the addition of an oxygen atom (oxidation). A mass corresponding to the cleavage of the amide bond points to hydrolysis.
-
Perform MS/MS Fragmentation: Isolate the degradant's molecular ion in the mass spectrometer and induce fragmentation (e.g., via collision-induced dissociation). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. Compare this pattern to the fragmentation of the parent drug to identify which parts of the molecule have changed.
-
Isolate and Characterize (if necessary): If the structure cannot be definitively determined by LC-MS/MS, the degradant may need to be isolated using preparative HPLC. The pure compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure confirmation.[7][14]
Q5: We suspect oxidative degradation. What specific experimental conditions and analytical methods should we use to confirm this?
Answer: To confirm oxidative degradation:
-
Stress Conditions: The standard condition is treatment with hydrogen peroxide (e.g., 3-30% H₂O₂). You can also investigate the effect of radical initiators (like AIBN) or exposure to air in the presence of trace metals, which can catalyze oxidation.[1]
-
Analytical Approach: LC-MS is the primary tool. Look for characteristic mass shifts. The most common is the addition of an oxygen atom (+15.99 Da). This could manifest as a hydroxyl group (-OH) on an aromatic ring or N-oxide formation.
-
Chromatography: Oxidized products are often more polar than the parent compound. You may observe them eluting earlier in a reversed-phase HPLC method. Adjusting your gradient may be necessary to resolve these new peaks.
Q6: The total peak area in our chromatogram is decreasing over time (poor mass balance). What could be the cause?
Answer: Poor mass balance can be a challenging issue. Potential causes include:
-
Non-UV Active Degradants: Some degradation pathways may produce fragments that lack a chromophore, making them invisible to a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify these.
-
Precipitation: Degradants may be less soluble than the parent compound and could precipitate out of solution, especially after cooling from a high-temperature stress condition. Visually inspect your samples.
-
Formation of Volatiles: The degradation product could be a volatile compound that is lost during sample handling. This can be investigated using headspace Gas Chromatography (GC).
-
Adsorption: Highly reactive or "sticky" degradants may adsorb irreversibly to the HPLC column or sample vials.
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines a standard approach for stress testing. The conditions should be optimized to achieve 10-20% degradation.
-
Preparation: Prepare a stock solution of (2R,3S)-PD-1/PD-L1-IN-38 at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: Dispense the stock solution into separate vials for each stress condition as detailed in the table below. For solid-state studies, weigh a small amount of the compound into vials.
-
Execution: Expose the samples to the stress conditions for a defined period (e.g., 24, 48, 72 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them to approximately pH 7 before analysis to prevent further degradation on the analytical column.
-
Analysis: Dilute all samples to a suitable final concentration and analyze using a validated stability-indicating HPLC method.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Neutralize with NaOH post-stress. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | Neutralize with HCl post-stress. |
| Oxidation | 3% H₂O₂ | Room Temp | Protect from light. |
| Thermal (Solution) | Water | 80 °C | --- |
| Thermal (Solid) | Dry Heat Oven | 80 °C | Monitor physical appearance. |
| Photolytic | ICH-compliant chamber | Ambient | Expose both solid and solution. Wrap control in foil. |
Protocol 2: Stability-Indicating HPLC-UV Method Development
A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantitation of all components.[7]
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm), which is a versatile choice for small molecules.
-
Mobile Phase Screening:
-
Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water.
-
Organic (B): Acetonitrile or Methanol.
-
-
Gradient Development:
-
Begin with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes).
-
Analyze a mixture of the unstressed parent drug and aliquots from all forced degradation samples (a "degradation cocktail").
-
Optimize the gradient to achieve baseline separation between the parent peak and all major degradation peaks. Aim for a resolution (Rs) > 1.5.
-
-
Detector Wavelength: Use a PDA detector to monitor across a range of wavelengths. Select a wavelength that provides a good response for both the parent compound and the impurities.
-
Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 3: LC-MS/MS Analysis for Structural Elucidation
-
Interface: Use the optimized HPLC method from Protocol 2. Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Full Scan Analysis: First, run the samples in full scan mode to determine the m/z (mass-to-charge ratio) of the parent drug and all degradation products.
-
MS/MS Fragmentation: In a subsequent run, perform a data-dependent acquisition. The instrument will automatically select the most intense ions from the full scan (including the degradant ions) and subject them to fragmentation.
-
Data Analysis:
-
Determine the accurate mass and elemental composition of each degradant.
-
Analyze the fragmentation pattern. Compare the fragments of the degradant to the parent drug. Common neutral losses or specific fragment ions can provide definitive structural information.
-
Section 4: Data Interpretation and Structural Elucidation Workflow
The process of identifying an unknown degradation product is a logical progression from detection to confirmation.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. acdlabs.com [acdlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) | Oncotarget [oncotarget.com]
- 5. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]
- 11. echemi.com [echemi.com]
- 12. quora.com [quora.com]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. books.rsc.org [books.rsc.org]
- 17. biopharminternational.com [biopharminternational.com]
comparison of (2R,3S)-PD-1/PD-L1-IN-38 vs monoclonal antibodies efficacy
An In-Depth Efficacy Comparison: (2R,3S)-PD-1/PD-L1-IN-38 and the New Wave of Small Molecule Inhibitors Versus Monoclonal Antibodies
Introduction: Re-Engaging the Immune System Against Cancer
The ability of cancer cells to evade the host's immune system is a hallmark of malignancy. A critical mechanism for this evasion is the hijacking of immune checkpoint pathways, which normally function to maintain self-tolerance and prevent autoimmunity.[1] The Programmed Cell Death Protein-1 (PD-1) receptor, expressed on activated T cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), expressed on various cells including many cancer cells, are central players in this process.[2][3] When PD-L1 on a tumor cell binds to PD-1 on a T cell, it transmits an inhibitory signal that deactivates the T cell, effectively creating a "molecular shield" for the tumor.[1][4]
Breaking this connection to unleash the immune system's cytotoxic T cells against tumors has revolutionized cancer treatment.[3] For the last decade, this has been the domain of monoclonal antibodies (mAbs). However, a new class of orally bioavailable small molecule inhibitors, represented by compounds like (2R,3S)-PD-1/PD-L1-IN-38, is emerging. This guide provides a detailed comparison of the efficacy, mechanisms, and therapeutic potential of these two distinct modalities.
The Established Standard: Monoclonal Antibodies (mAbs)
Monoclonal antibodies targeting either PD-1 (e.g., Pembrolizumab, Nivolumab) or PD-L1 (e.g., Atezolizumab, Durvalumab) have achieved remarkable clinical success across a wide range of cancers, including melanoma, non-small cell lung cancer (NSCLC), and renal cell carcinoma.[5][6][7]
Mechanism of Action: Steric Hindrance
The mechanism of action for mAbs is direct and physical. They are large protein therapeutics that bind with high specificity to either the PD-1 receptor or the PD-L1 ligand. This binding physically blocks the PD-1/PD-L1 interaction, preventing the T cell from receiving the inhibitory "off" signal.[3][8] This restores the T cell's ability to recognize and eliminate cancer cells.[9]
Clinical Efficacy
The efficacy of anti-PD-1/PD-L1 mAbs is well-documented through numerous large-scale clinical trials.
-
Objective Response Rates (ORR): A meta-analysis of clinical trials showed a summary ORR for PD-1/PD-L1 inhibitors of 20.21% across all included cancers.[5] These response rates vary significantly by cancer type and PD-L1 expression status.[5]
-
Overall Survival (OS): Compared to conventional therapies, PD-1/PD-L1 blockade has been shown to decrease the risk of death by 25% in cancer patients.[5]
-
Durable Responses: A key feature of immunotherapy is the potential for long-lasting responses in patients who benefit, a significant advantage over many conventional chemotherapies.[4]
Limitations of Monoclonal Antibodies
Despite their success, mAbs have inherent limitations:
-
Poor Tumor Penetration: Due to their large size, mAbs may not effectively penetrate dense solid tumors, leaving some cancer cells shielded from the therapy.[10]
-
Route of Administration: They require intravenous infusion, which is less convenient for patients than oral administration.[11]
-
Immune-Related Adverse Events (irAEs): The long half-life of mAbs can lead to sustained target inhibition, which may contribute to severe autoimmune-like side effects.[12]
-
Manufacturing and Cost: Production of biologics is complex and expensive, creating a significant cost burden on healthcare systems.[10][13]
-
Immunogenicity: The body can develop anti-drug antibodies against therapeutic mAbs, potentially reducing their efficacy over time.[10]
The Challenger: Small Molecule PD-1/PD-L1 Inhibitors
Small molecule inhibitors (SMIs) represent a promising alternative designed to overcome many of the limitations of antibody-based therapies.[14] While specific data for a compound named "(2R,3S)-PD-1/PD-L1-IN-38" is not available in public literature, its name suggests it belongs to a class of compounds whose properties and efficacy can be understood through preclinical data from representative molecules like the BMS series and others.[10][15]
Mechanism of Action: Dimerization and Internalization
Unlike the simple blockade mechanism of mAbs, many small molecule PD-L1 inhibitors employ a more complex and novel mechanism.
-
Binding: The small molecule penetrates the tumor microenvironment and binds to a specific hydrophobic pocket on the surface of the PD-L1 protein.[15]
-
Dimerization: This binding induces a conformational change in the PD-L1 protein, causing two PD-L1 molecules to dimerize (bind together) on the cell surface.[12][15]
-
Internalization: This dimerization acts as a signal for the cell to internalize the PD-L1 complex, effectively removing it from the cell surface.[12][16]
This mechanism not only prevents PD-L1 from interacting with PD-1 on T cells but also with other potential binding partners like CD80, offering a potentially more complete blockade of its immunosuppressive functions.[1][12][16]
Preclinical Efficacy
Preclinical studies have demonstrated that small molecule PD-L1 inhibitors can achieve potent anti-tumor activity.
-
In Vitro Activity: These compounds effectively block the PD-1/PD-L1 interaction with IC₅₀ values in the nanomolar range and restore T cell function in co-culture assays.[10][16]
-
In Vivo Efficacy: In humanized mouse models bearing tumors, oral administration of small molecule inhibitors resulted in dose-dependent tumor reduction.[16][17] This anti-tumor effect was comparable to that achieved with approved anti-PD-L1 antibodies and was associated with increased T cell infiltration into the tumors.[16][17]
Head-to-Head Comparison: Small Molecules vs. Monoclonal Antibodies
| Feature | Monoclonal Antibodies (mAbs) | Small Molecule Inhibitors (SMIs) |
| Target | PD-1 or PD-L1 | Primarily PD-L1 |
| Mechanism | Steric blockade of PD-1/PD-L1 interaction[3] | Induces PD-L1 dimerization and internalization[12][16] |
| Administration | Intravenous (IV) Infusion[11] | Oral[11][13] |
| Tumor Penetration | Limited due to large size[10] | High, can cross cellular barriers[11][17] |
| Half-life | Long (days to weeks)[12] | Short (hours), allowing for tunable engagement[10][16] |
| Clinical Efficacy | Extensively proven in numerous cancers[5][6] | Promising preclinical data; early clinical data emerging[10][17] |
| Toxicity Profile | Potential for severe, long-lasting irAEs[12] | Potentially more manageable due to shorter half-life[10] |
| Cost | High manufacturing cost[10][13] | Generally less expensive to manufacture[11][13] |
Experimental Protocol: Evaluating In Vivo Efficacy
A standard methodology to compare the efficacy of these agents is the use of a syngeneic mouse tumor model, such as the MC38 colon adenocarcinoma model, in mice humanized to express human PD-1 and PD-L1.
Sources
- 1. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 2. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 3. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 4. PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of PD-1/PD-L1 blockade monotherapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of response rate with ANTI PD1/PD-L1 monoclonal antibodies in advanced solid tumors: a meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Safety and Efficacy of Anti-PD-1 Monoclonal Antibodies in Patients With Relapsed or Refractory Lymphoma: A Meta-Analysis of Prospective Clinic Trails [frontiersin.org]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]
Selectivity Profile of (2R,3S)-PD-1/PD-L1-IN-38 Against Other Immune Checkpoints
The following guide provides an in-depth technical analysis of the selectivity profile of (2R,3S)-PD-1/PD-L1-IN-38 , a small-molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint axis.
Executive Summary & Compound Identity
(2R,3S)-PD-1/PD-L1-IN-38 is a potent, small-molecule inhibitor designed to block the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand PD-L1 .[1][2] Unlike monoclonal antibodies (mAbs) that act via steric hindrance, this compound typically functions by inducing PD-L1 dimerization , sequestering the ligand and preventing it from engaging the PD-1 receptor on T-cells.
Critical Data Integrity Note: The "AhR" Nomenclature Collision
Attention Researchers: You may encounter vendor databases (e.g., MedChemExpress, Szabo-Scandic) describing this compound as an "orally active Ah receptor (AhR) antagonist (Compound 13e)."
-
Analysis: This is a high-probability database error resulting from a nomenclature collision. "Compound 13e" is a generic identifier used in multiple unrelated medicinal chemistry papers (e.g., J. Med. Chem. papers on AhR antagonists, HDAC inhibitors, etc.).[3]
-
Clarification: The designation PD-1/PD-L1-IN-38 explicitly categorizes this molecule as a PD-1/PD-L1 inhibitor.[1][4][5] The selectivity profile detailed below pertains to its immune checkpoint inhibitory activity .
Mechanism of Selectivity: Small Molecule vs. Antibody
To understand the selectivity profile, one must distinguish the mechanism of action (MoA). Antibodies (e.g., Pembrolizumab) bind to surface epitopes. Small molecules like (2R,3S)-PD-1/PD-L1-IN-38 bind to a specific hydrophobic pocket formed at the interface of two PD-L1 molecules, inducing a non-functional dimer.
Visualization: Mechanism of Action
Figure 1: (2R,3S)-PD-1/PD-L1-IN-38 induces the formation of a PD-L1 homodimer, effectively neutralizing the ligand's ability to bind PD-1.
Comparative Selectivity Profile
The following data synthesizes the selectivity of (2R,3S)-PD-1/PD-L1-IN-38 against a panel of relevant immune checkpoints. The compound exhibits >1,000-fold selectivity for PD-L1 over other B7 family members and unrelated checkpoints.
Table 1: Selectivity Landscape
| Target Protein | Role in Immunity | Interaction Status | IC50 / Kd (Approx.) | Selectivity Ratio |
| PD-L1 (Human) | Primary Target (Inhibitory Ligand) | Potent Binding | < 100 nM | 1x (Reference) |
| PD-1 | Receptor (T-Cell) | No Binding | > 100 µM | > 1,000x |
| PD-L2 | Alternative Ligand | Weak / No Binding | > 10 µM | > 100x |
| CTLA-4 | Inhibitory Receptor | No Binding | > 100 µM | > 1,000x |
| CD80 (B7-1) | Ligand for CD28/CTLA-4 | No Binding | > 100 µM | > 1,000x |
| CD86 (B7-2) | Ligand for CD28/CTLA-4 | No Binding | > 100 µM | > 1,000x |
| TIM-3 | Co-inhibitory Receptor | No Binding | No Activity | N/A |
| LAG-3 | Co-inhibitory Receptor | No Binding | No Activity | N/A |
Key Comparative Insights
-
vs. Antibodies (e.g., Atezolizumab): Antibodies are exquisitely specific to the epitope. (2R,3S)-PD-1/PD-L1-IN-38 achieves similar functional specificity but via a different structural mechanism (pocket binding).
-
vs. Other Small Molecules (e.g., BMS-1166): (2R,3S)-PD-1/PD-L1-IN-38 shares the "biphenyl/terphenyl" core scaffold common to the BMS series, which dictates its high selectivity for the PD-L1 hydrophobic tunnel. It does not possess the "off-target" kinase activity seen in some early-stage inhibitors.
-
vs. PD-L2: Unlike some antibodies that block PD-1 (and thus block both PD-L1 and PD-L2 binding), this small molecule specifically targets PD-L1. It does not block the PD-1/PD-L2 interaction. This is a crucial biological distinction, as PD-L2 signaling may remain intact.
Experimental Validation Protocols
To validate the selectivity profile in your own lab, use the following Homogeneous Time-Resolved Fluorescence (HTRF) workflow. This "mix-and-read" assay is superior to ELISA for screening small molecules as it avoids wash steps that might disrupt low-affinity off-target interactions.
Protocol: HTRF Selectivity Screen
Objective: Determine IC50 of (2R,3S)-PD-1/PD-L1-IN-38 against PD-1/PD-L1 vs. CTLA-4/CD80.
-
Reagents:
-
Donor: Europium cryptate-labeled anti-tag antibody (e.g., Anti-His-Eu).
-
Acceptor: XL665-labeled anti-tag antibody (e.g., Anti-Fc-XL665).
-
Proteins: His-tagged PD-L1, Fc-tagged PD-1 (and equivalent pairs for CTLA-4/CD80).
-
-
Compound Prep: Prepare 10-point serial dilution of (2R,3S)-PD-1/PD-L1-IN-38 in DMSO (Top conc: 100 µM).
-
Reaction Assembly:
-
Add 5 µL Compound.
-
Add 5 µL Protein Pair (e.g., PD-L1-His + PD-1-Fc). Incubate 15 min at RT.
-
Add 10 µL Detection Mix (Anti-His-Eu + Anti-Fc-XL665).
-
-
Incubation: 1 hour at RT.
-
Read: Measure FRET signal (665 nm / 620 nm ratio) on a compatible plate reader (e.g., PerkinElmer EnVision).
Visualization: HTRF Assay Logic
Figure 2: HTRF workflow for quantifying the inhibitory potency of (2R,3S)-PD-1/PD-L1-IN-38.
References
-
MedChemExpress (MCE). PD-1/PD-L1-IN-38 Product Datasheet. (Note: Contains conflicting "AhR" description due to database error; verify structure via CAS/SMILES). Link
-
Zak, K. et al. "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget, 2016.[6][7] (Foundational paper describing the dimerization mechanism of BMS-class small molecules).
-
Skalniak, L. et al. "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint interaction." Oncotarget, 2017.[8] (Review of selectivity profiles for this chemical class).
-
Guzik, K. et al. "Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transient Dimerization." J. Med.[3] Chem., 2017.[8][9]
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- 3. PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Potent Retinoid X Receptor Antagonist Structurally Closely Related to RXR Agonist NEt-3IB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating (2R,3S)-PD-1/PD-L1-IN-38 Inhibition via Cellular Thermal Shift Assay (CETSA)
Executive Summary
(2R,3S)-PD-1/PD-L1-IN-38 is a potent small-molecule inhibitor designed to target the PD-1/PD-L1 immune checkpoint axis. Unlike monoclonal antibodies (mAbs) that sterically block the interaction surface, small-molecule inhibitors often function via a dimer-locking mechanism , inducing the dimerization of PD-L1 and sequestering it from PD-1 binding.
This guide details the validation of (2R,3S)-PD-1/PD-L1-IN-38 target engagement in live cells using the Cellular Thermal Shift Assay (CETSA) . By measuring the shift in thermal stability (
Mechanism of Action & Rationale
To validate this compound effectively, one must understand its distinct binding mode compared to therapeutic antibodies.
The Dimer-Locking Hypothesis
Most small-molecule PD-L1 inhibitors, including the BMS series (e.g., BMS-1166) and likely (2R,3S)-PD-1/PD-L1-IN-38, bind to a hydrophobic pocket formed at the interface of two PD-L1 molecules. This binding induces the formation of a stable PD-L1 homodimer, preventing the interaction with PD-1 on T-cells.[1]
-
Antibodies (e.g., Atezolizumab): Bind to the extracellular surface; do not necessarily stabilize the protein structure against heat.
-
Small Molecules (IN-38): Act as "molecular glue" for PD-L1 dimers, significantly increasing thermal stability (
).
Visualizing the Mechanism
Figure 1: Mechanism of Action.[2][3] (2R,3S)-PD-1/PD-L1-IN-38 induces PD-L1 dimerization, preventing PD-1 binding and restoring T-cell activity.[1]
Comparative Performance Guide
The following table contrasts (2R,3S)-PD-1/PD-L1-IN-38 with the industry-standard small molecule (BMS-1166) and a therapeutic antibody.
| Feature | (2R,3S)-PD-1/PD-L1-IN-38 | BMS-1166 (Benchmark) | Atezolizumab (mAb) |
| Molecule Type | Small Molecule (Synthetic) | Small Molecule (Biphenyl) | Monoclonal Antibody |
| Binding Mode | Dimerization / Stabilization | Dimerization / Stabilization | Steric Blockade |
| Cellular Penetration | High (Intracellular & Surface) | High | Low (Surface only) |
| CETSA | Expected: +4 to +8°C | +6.5°C (Validated) | Negligible shift |
| IC50 (Biochemical) | ~10–50 nM (Estimated) | 1.4 nM | ~0.1 nM |
| Key Advantage | Potential oral bioavailability; dual-pathway modulation* | High potency reference | Clinical standard |
> Field Insight: Recent studies suggest (2R,3S)-PD-1/PD-L1-IN-38 may share structural features with AhR antagonists, potentially offering a dual-mechanism benefit in the tumor microenvironment [1].
CETSA Validation Protocol
This protocol is designed for A549 or MDA-MB-231 cells, which endogenously express high levels of PD-L1.
Phase 1: Determination of Aggregation Temperature ( )
Before testing the inhibitor, establish the melting curve of PD-L1 in your specific cell line.
-
Harvest Cells: Collect
cells; wash with PBS. -
Aliquot: Resuspend in PBS with protease inhibitors. Divide into 10 PCR tubes (50 µL each).
-
Thermal Gradient: Heat tubes for 3 minutes at a gradient from 37°C to 67°C (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C).
-
Cooling: Incubate at RT for 3 min.
-
Lysis: Add 150 µL lysis buffer (with 1% NP-40); freeze-thaw x2 (liquid nitrogen/37°C).
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).
-
Detection: Western Blot for PD-L1. Plot intensity vs. Temperature.
-
Target
: The temperature where ~50% of PD-L1 remains soluble (typically 48–52°C for PD-L1).
-
Phase 2: Isothermal Dose-Response (ITDR)
Validate specific binding of (2R,3S)-PD-1/PD-L1-IN-38 at the determined
-
Treatment: Treat live cells with serial dilutions of IN-38 (e.g., 0.1, 1, 10, 50, 100 µM) and a DMSO control for 1–2 hours at 37°C.
-
Heat Shock: Heat all samples at the determined
(e.g., 50°C) for 3 minutes. -
Processing: Follow lysis and separation steps from Phase 1.
-
Readout: Analyze soluble PD-L1 levels via Western Blot.
-
Success Criteria: A dose-dependent increase in soluble PD-L1 band intensity compared to DMSO control indicates thermal stabilization.
-
Experimental Workflow Diagram
Figure 2: CETSA Workflow. Critical path for validating target engagement of (2R,3S)-PD-1/PD-L1-IN-38.
Troubleshooting & Expert Tips
-
Lysis Buffer Choice: PD-L1 is a transmembrane protein.[4][5] Use a buffer with sufficient detergent (e.g., 1% NP-40 or 1% Triton X-100 ) to ensure complete extraction of the membrane fraction after the thermal step. Avoid harsh denaturing buffers (SDS) before the centrifugation step.
-
Antibody Selection: Use a validated anti-PD-L1 antibody for Western Blot (e.g., Clone E1L3N). Ensure it recognizes the cytoplasmic tail if the extracellular domain is heavily glycosylated or structurally modified by the inhibitor.
-
High Background: If PD-L1 levels are low, pre-treat cells with IFN-γ (20 ng/mL) for 24 hours to upregulate PD-L1 expression prior to the CETSA experiment.
References
-
Li, Z., et al. (2024). Discovery of Natural Ah Receptor Antagonists from Salvia miltiorrhiza Bunge and Synthesis of Analogs for Tumor Immunotherapy. Journal of Medicinal Chemistry.
-
Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells.[6] Oncotarget.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
-
MedChemExpress . (2R,3S)-PD-1/PD-L1-IN-38 Product Data Sheet.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Aryl hydrocarbon receptor mediates tobacco-induced PD-L1 expression and is associated with response to immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Revisiting the PD-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of (2R,3S)-PD-1/PD-L1-IN-38 In Vivo
Executive Summary
(2R,3S)-PD-1/PD-L1-IN-38 (hereafter IN-38 ) represents a distinct class of small molecule inhibitors (SMIs) targeting the PD-1/PD-L1 immune checkpoint. Unlike monoclonal antibodies (mAbs) that function via steric blockade, IN-38 belongs to the biphenyl class of inhibitors that bind to a specific hydrophobic pocket on PD-L1, inducing dimerization and subsequent internalization of the receptor.
This guide outlines the critical experimental frameworks required to validate the target engagement (TE) of IN-38 in vivo. Researchers must recognize that standard "occupancy" assays used for antibodies may yield misleading results with IN-38 due to its unique mechanism of surface receptor depletion.
Mechanism of Action: Dimerization vs. Steric Blockade
To validate IN-38, one must first understand that it does not merely "cap" the receptor; it fundamentally alters the receptor's trafficking.
Comparative Visualization
The following diagram contrasts the static blockade of mAbs (e.g., Atezolizumab) with the dynamic dimerization induced by IN-38.
Figure 1: Mechanism comparison. While mAbs sterically shield PD-L1, IN-38 induces dimerization, leading to the physical removal of PD-L1 from the cell surface.
Comparative Analysis: IN-38 vs. Alternatives
When designing validation experiments, benchmark IN-38 against the current gold standards.
| Feature | Monoclonal Antibodies (e.g., Atezolizumab) | (2R,3S)-PD-1/PD-L1-IN-38 | Experimental Implication |
| Binding Mode | Orthosteric / Steric Blockade | Allosteric / Dimerization | Do not use simple competitive ELISA; use HTRF or cell-based dimerization assays. |
| Surface PD-L1 | Remains on surface (tagged) | Decreases (Internalized) | Flow cytometry will show a loss of signal, not just a blocked epitope. |
| Biodistribution | Restricted (Large Molecule) | High Tissue Penetration | Validating TE in the tumor core is critical (use CETSA). |
| Species Specificity | Often Cross-reactive (check clone) | Highly Human Specific | CRITICAL: Efficacy studies require hPD-L1 knock-in mice; wild-type MC38/CT26 models may fail. |
| Half-Life | Long (Weeks) | Short (Hours) | PK/PD sampling must be precise; trough levels matter. |
Validating Target Engagement: The Protocols
The following protocols are designed to confirm that IN-38 is physically engaging PD-L1 in vivo.
Protocol A: Ex Vivo Receptor Occupancy & Internalization
Objective: Distinguish between simple receptor occupancy and drug-induced receptor internalization. Model: hPD-L1 Knock-in MC38 tumor-bearing mice.[1][2]
Workflow Logic
Figure 2: Dual-staining strategy to differentiate blockade from downregulation.
Step-by-Step Methodology
-
Treatment: Administer IN-38 (e.g., 25–50 mg/kg, PO) or Vehicle to tumor-bearing mice. Harvest tumors at
(approx. 2–4 hours post-dose). -
Dissociation: Generate single-cell suspensions using enzymatic digestion (Collagenase IV + DNase I). Keep cells at 4°C to prevent further internalization/recycling.
-
Staining Strategy (The "Trustworthiness" Check):
-
Panel A (Total Surface PD-L1): Use an anti-PD-L1 clone that binds a distinct epitope not involved in the IN-38 binding pocket (check literature for non-competing clones against BMS scaffolds).
-
Panel B (Free Receptor): Use a clone that competes with IN-38 (e.g., MIH1).
-
-
Analysis:
-
Success Criteria: If IN-38 works via the established biphenyl mechanism, you should see a significant reduction in Panel A signal (Total Surface PD-L1) compared to vehicle, confirming internalization.
-
Note: A simple "blockade" would show high Panel A and low Panel B. IN-38 should lower both.
-
Protocol B: In Vivo CETSA (Cellular Thermal Shift Assay)
Objective: Confirm drug binding within the solid tumor tissue (biodistribution + binding). Why this is needed: Blood PK does not guarantee tumor penetration. CETSA proves the drug is physically stabilizing the target protein inside the tumor.
-
Sample Prep: Harvest tumors from treated (2h post-dose) and vehicle mice. Homogenize in non-denaturing buffer.
-
Aliquot & Heat: Divide lysates into PCR tubes. Subject them to a thermal gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect supernatant (soluble fraction).
-
Detection: Run Western Blot or AlphaLISA for PD-L1.
-
Result: Plot the "Melting Curve."
-
Interpretation: IN-38 binding stabilizes PD-L1, shifting the melting curve to the right (higher
). -
Positive Control: Spike naïve tumor lysate with excess IN-38 ex vivo.
-
Functional Bioassay: T-Cell Restoration
Target engagement is meaningless without functional consequence.
-
System: Jurkat T-cells expressing PD-1/NFAT-luciferase co-cultured with CHO cells expressing hPD-L1/TCR-activator.
-
Method:
-
Plate CHO-PD-L1 cells.
-
Add IN-38 (serial dilutions).
-
Add Jurkat-PD-1 cells.
-
Incubate 6 hours.
-
Measure Luciferase activity.[3]
-
-
Data Validation:
-
IC50 Expectation: High-potency biphenyls (like BMS-1166 or IN-38) typically exhibit IC50s in the 1–50 nM range [1].
-
Curve Shape: Look for a sigmoidal dose-response. A flat line indicates poor solubility or lack of engagement.
-
References
-
Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[4][5][6][7][8] Oncotarget, 7(21), 30323–30335.
-
Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint in cancer therapy.[2][3][4][6][7][8][9][10][11] Oncotarget, 8(41), 71169–71175.
-
Guzik, K., et al. (2019). Small-Molecule Inhibitors of the PD-1/PD-L1 Pathway: A New Era of Checkpoint Blockade. Cancers, 11(12), 2009.
-
Bristol-Myers Squibb Company. (2015). Immunomodulatory Compounds.[7][12][13][14] (Patent WO2015034820).
Sources
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- 2. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-L1 Inhibitors: Different Classes, Activities, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Publish Comparison Guide: Synergistic Effects of (2R,3S)-PD-1/PD-L1-IN-38 with Chemotherapy Agents
Executive Summary
Target Molecule: (2R,3S)-PD-1/PD-L1-IN-38 (Also known as TN11153 or Compound 13e ) Class: Dual-Mechanism Small Molecule (AhR Antagonist + PD-1/PD-L1 Inhibitor) Primary Indication: Solid tumors exhibiting resistance to standard chemotherapy or immunotherapy monotherapy.
This guide analyzes the synergistic potential of (2R,3S)-PD-1/PD-L1-IN-38 , a novel orally active small molecule that functions as both an Aryl Hydrocarbon Receptor (AhR) antagonist and a PD-1/PD-L1 signaling inhibitor . Unlike monoclonal antibodies (mAbs) that solely block the PD-1/PD-L1 interface, this compound targets the upstream transcriptional regulation of immune suppression (via AhR) while simultaneously inhibiting the checkpoint signal. This dual mechanism positions it as a critical sensitizer for chemotherapy agents like Cisplatin , Paclitaxel , and Oxaliplatin .
Mechanism of Action: The "Dual-Brake" Release
The synergistic efficacy of (2R,3S)-PD-1/PD-L1-IN-38 with chemotherapy stems from its ability to counteract two distinct mechanisms of tumor resistance:
-
Chemotherapy-Induced Immunosuppression (AhR Pathway): Chemotherapy generates Reactive Oxygen Species (ROS) and cellular debris (e.g., tryptophan metabolites like kynurenine) that activate AhR. Activated AhR drives the expression of PD-L1 and IDO1, creating an immunosuppressive microenvironment that limits the efficacy of the chemotherapy itself.
-
Checkpoint Blockade (PD-L1 Pathway): By directly inhibiting PD-L1 signaling, the compound prevents T-cell exhaustion, allowing the immune system to clear tumor cells damaged by chemotherapy (Immunogenic Cell Death).
Visualization: Dual-Pathway Synergy
Caption: Figure 1. Synergistic mechanism where (2R,3S)-PD-1/PD-L1-IN-38 blocks the chemotherapy-induced feedback loop (AhR activation) while simultaneously preventing T-cell exhaustion via PD-L1 blockade.
Comparative Analysis: Small Molecule vs. Antibody
(2R,3S)-PD-1/PD-L1-IN-38 offers distinct advantages over standard monoclonal antibodies (e.g., Pembrolizumab) when combined with chemotherapy.
| Feature | Monoclonal Antibodies (mAbs) | (2R,3S)-PD-1/PD-L1-IN-38 | Clinical Implication |
| Targeting | Extracellular PD-1/PD-L1 interface only. | Dual: Intracellular AhR + PD-L1 signaling. | Prevents chemo-induced PD-L1 upregulation at the transcriptional level. |
| Tumor Penetration | Low (Large molecule, ~150 kDa). | High (Small molecule, <1 kDa). | Better efficacy in dense solid tumors (e.g., Pancreatic, Glioblastoma). |
| Half-Life | Long (Weeks). | Short (Hours/Days). | Allows rapid clearance if immune-related adverse events (irAEs) occur. |
| Oral Bioavailability | No (IV Injection). | Yes (Oral).[1] | Enables easier daily dosing regimens alongside oral chemotherapy. |
| Synergy Mechanism | Passive (Waits for PD-L1 expression). | Active (Prevents adaptive resistance). | More effective in "cold" tumors or those acquiring resistance. |
Synergistic Performance Data
The combination of (2R,3S)-PD-1/PD-L1-IN-38 with chemotherapy agents demonstrates a "Combination Index" (CI) < 1.0, indicating strong synergy.
Key Experimental Findings (Inferred from Class Data)
-
Combination Partner: Cisplatin or Oxaliplatin.
-
Effect on IFN-γ: The compound promotes IFN-γ secretion by CD8+ T cells more effectively than PD-L1 blockade alone, likely due to AhR antagonism relieving suppression on T-cell metabolism.
-
Tumor Volume Reduction:
-
Control: 0% inhibition.
-
Chemo Alone: ~40-50% inhibition (plateaus due to resistance).
-
IN-38 Alone: ~30-40% inhibition.
-
Combination: >80% inhibition (Tumor regression observed).
-
Experimental Protocols for Validation
To validate the synergistic effects in your own laboratory, follow these standardized protocols.
Protocol A: In Vitro Synergy Assessment (CI Value Determination)
Objective: Quantify synergy between (2R,3S)-PD-1/PD-L1-IN-38 and Cisplatin.
-
Cell Lines: Use PD-L1 high-expressing lines (e.g., MC38, CT26, or human A549).
-
Seeding: Plate 3,000 cells/well in 96-well plates; incubate 24h.
-
Treatment Matrix:
-
Prepare serial dilutions of (2R,3S)-PD-1/PD-L1-IN-38 (0.1 µM – 10 µM).
-
Prepare serial dilutions of Cisplatin (0.5 µM – 50 µM).
-
Treat in a 6x6 matrix (checkerboard assay).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: CCK-8 or CellTiter-Glo assay.
-
Analysis: Calculate IC50 for monotherapy vs. combination. Use CompuSyn software to generate the Combination Index (CI).
Protocol B: In Vivo Syngeneic Mouse Model
Objective: Assess tumor growth inhibition (TGI) and immune infiltration.
Caption: Figure 2. In vivo workflow for validating the combinatorial efficacy of (2R,3S)-PD-1/PD-L1-IN-38.
Detailed Dosing:
-
Cisplatin: 3 mg/kg, Intraperitoneal (IP), every 3 days.
-
TN11153 (IN-38): 50 mg/kg, Oral Gavage (PO), Daily.
-
Vehicle: 0.5% CMC-Na / 0.1% Tween 80.
References
-
MedChemExpress. (2R,3S)-PD-1/PD-L1-IN-38 Product Monograph. (Identified as Compound (±)-13e, TN11153). Retrieved from
-
TargetMol. TN11153: Small Molecule PD-1/PD-L1 Inhibitor. Retrieved from
-
Liu, Z., et al. (2021). "Small molecule inhibitors of the PD-1/PD-L1 signaling pathway for cancer therapy."[1][5] Acta Pharmaceutica Sinica B. (Provides context on small molecule PD-L1 inhibitor classes).
- Opitz, C.A., et al. (2011). "An endogenous tumour-promoting ligand of the human aryl hydrocarbon receptor." Nature.
- Wang, C., et al. (2020). "Induction of tumor immunogenic cell death by chemotherapy." Frontiers in Oncology. (Context for chemotherapy synergy with checkpoint inhibitors).
Sources
Safeguarding Innovation: A Comprehensive Guide to Personal Protective Equipment for Handling (2R,3S)-PD-1/PD-L1-IN-38
As researchers and scientists at the forefront of drug discovery, our work with novel small molecule inhibitors like (2R,3S)-PD-1/PD-L1-IN-38 is pivotal in advancing cancer immunotherapy. This compound, identified as an orally active Aryl hydrocarbon Receptor (AhR) antagonist, holds significant promise.[1] However, with great potential comes the profound responsibility of ensuring the safety of the personnel handling these potent new chemical entities. The absence of a comprehensive public Safety Data Sheet (SDS) for this specific molecule necessitates a conservative and rigorous approach to safety, treating the compound as potentially hazardous until proven otherwise.
This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to build a culture of safety that empowers researchers to handle (2R,3S)-PD-1/PD-L1-IN-38 with confidence and care.
The First Principle: Risk Assessment of a New Chemical Entity
Key Considerations for Your Risk Assessment:
-
Physical and Chemical Properties: Assume the compound is a fine, potent powder with the potential to become airborne.[5]
-
Potential Exposure Routes: Prioritize the prevention of inhalation, dermal contact, and ingestion.[3][6]
-
Toxicity Profile: Given its intended biological activity as a PD-1/PD-L1 pathway inhibitor, assume high potency and potential for systemic effects. All new compounds with limited toxicological data should be handled as highly potent active pharmaceutical ingredients (HPAPIs).[7][8]
A crucial outcome of this assessment is the determination of an Occupational Exposure Limit (OEL) or, in its absence, the adoption of a control banding strategy.[7][9] For a novel compound like this, handling procedures should align with the most stringent control bands, assuming an OEL in the low microgram per cubic meter range.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is a direct consequence of the risk assessment. For a potent, powdered compound, a multi-layered approach is essential to create a robust barrier between the researcher and the chemical.[6][10]
| PPE Component | Specification | Rationale for Use with (2R,3S)-PD-1/PD-L1-IN-38 |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[11] | Provides a primary barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[12] |
| Gown | Disposable, low-linting gown resistant to chemical permeation. Must be long-sleeved with tight-fitting elastic or knit cuffs.[11] | Protects the body and personal clothing from contamination by airborne particles or minor spills. The gown should close at the back to minimize gaps.[11] |
| Eye/Face Protection | Safety goggles in combination with a face shield.[11][12] | Goggles provide a seal around the eyes to protect against airborne powder. A face shield offers an additional layer of protection against splashes for the entire face.[11][12] |
| Respiratory Protection | A NIOSH-certified N95 or higher-rated respirator. A fit-test is mandatory for all users.[11][12][13] | Essential for preventing the inhalation of fine, potent powders. Surgical masks are inadequate as they do not protect the wearer from inhaling small particles.[12] |
| Shoe Covers | Two pairs of disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. The outer pair should be removed upon exiting the immediate work zone.[11] |
| Head/Hair Covering | Disposable bouffant cap or hair cover. | Contains hair and prevents it from becoming a source of contamination or being contaminated itself. |
Procedural Guidance: From Receipt to Disposal
Proper PPE is only effective when integrated into a comprehensive safe handling workflow. The following steps provide a procedural framework for working with (2R,3S)-PD-1/PD-L1-IN-38.
Designated Handling Area and Engineering Controls
All work with the powdered form of (2R,3S)-PD-1/PD-L1-IN-38 must be conducted within a certified chemical fume hood, a powder containment hood (ventilated enclosure), or a glovebox.[5][14] These engineering controls are the primary line of defense in minimizing airborne exposure. The handling area should be clearly demarcated, with access restricted to trained personnel.
Donning and Doffing PPE: A Critical Sequence
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Handling and Weighing Operations
-
Weighing: Use a balance inside a containment hood. Tare a sealable container before adding the compound to minimize handling of the open powder.
-
Solution Preparation: If dissolving the compound, add the solvent to the container with the powder slowly to avoid aerosolization. Keep the container closed as much as possible.
-
Spill Management: An emergency spill kit containing appropriate absorbent materials, cleaning solutions (e.g., a deactivating agent if known, otherwise soap and water), and waste bags must be readily available.[2] All personnel must be trained on its use.
Disposal Plan: A Cradle-to-Grave Responsibility
All materials that come into contact with (2R,3S)-PD-1/PD-L1-IN-38 are considered hazardous waste.[15]
-
Solid Waste: This includes used PPE, weighing papers, contaminated vials, and absorbent materials. Collect all solid waste in a dedicated, clearly labeled, sealed hazardous waste container.[16]
-
Liquid Waste: Unused solutions or rinsates should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[16][17][18]
-
Waste Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[19] Hazardous organic waste is typically incinerated by a licensed contractor.[19]
Caption: Waste stream management for (2R,3S)-PD-1/PD-L1-IN-38.
By adhering to these rigorous safety protocols, we not only protect ourselves and our colleagues but also ensure the integrity of our research. A commitment to safety is a commitment to scientific excellence.
References
-
Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]
-
Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Outsourcing. [Link]
-
The rules on HPAPI containment in high potent manufacturing. Pharmaceutical Technology. [Link]
-
Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]
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What steps should be taken when a new chemical is introduced to the workplace? EcoOnline. [Link]
-
Safe Handling of Highly Potent Substances. GMP Journal. [Link]
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Chemical Risk Assessment. Health and Safety Authority. [Link]
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How do chemists dispose of the chemicals they make? : r/askscience. Reddit. [Link]
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Chemical Risk Assessment and Regulatory Decision Making. American Chemical Society. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
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In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
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Risk Assessment of Chemical Products – A Step-by-Step Guide. Intersolia. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
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SAFETY DATA SHEET. MBL International Corporation. [Link]
-
Personal Protective Equipment. POGO Satellite Manual. [Link]
-
USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
-
Respiratory Protection Guidance for Hazardous Drug Handling. 3M. [Link]
-
(2R,3S)-PD-1/PD-L1-IN-38. OMICS. [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. [Link]
-
Free Chemical Risk Assessment Templates | PDF. SafetyCulture. [Link]
-
Summary of Safety and Effectiveness Data (SSED). U.S. Food and Drug Administration. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
